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2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid Documentation Hub

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  • Product: 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid
  • CAS: 1159983-05-7

Core Science & Biosynthesis

Foundational

The Strategic Importance of the 2-Acetic Acid Moiety in Pyrazolo[1,5-a]pyrimidine Scaffolds: A Guide to Structure-Activity Relationships

This technical guide delves into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine-2-acetic acid and its derivatives. The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine-2-acetic acid and its derivatives. The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in medicinal chemistry, renowned for its ability to serve as a scaffold for potent and selective inhibitors of a wide array of biological targets, particularly protein kinases.[1] The strategic placement of an acetic acid group at the 2-position introduces a key functional handle that can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This document will explore the synthesis, biological activities, and the nuanced effects of structural modifications on this important class of molecules, providing researchers and drug development professionals with a comprehensive understanding of their therapeutic potential.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Pharmacophore

The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine, comprising a pyrazole ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[2] These compounds have been successfully developed as anticancer, antiviral, anti-inflammatory, and kinase inhibitory agents.[2] The planar, rigid nature of the bicyclic core provides a well-defined orientation for substituents to interact with biological targets.[3] Furthermore, the nitrogen atoms within the ring system can act as hydrogen bond acceptors, contributing to binding affinity. The synthetic tractability of the pyrazolo[1,5-a]pyrimidine scaffold allows for systematic modifications at various positions, making it an ideal platform for SAR studies.[4]

Synthesis of Pyrazolo[1,5-a]pyrimidine-2-Acetic Acid Derivatives

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic reagent.[5] Various synthetic strategies, including conventional heating and microwave-assisted methods, have been developed to efficiently construct this scaffold.[4]

A notable method for the introduction of a 2-acetic acid moiety involves the use of a pyrimidinyl-2-acetic acid ethyl ester derivative. For instance, the reaction of 4,6-dimethylpyrimidinyl-2-acetic acid ethyl ester iodomethylate with carboxylic acid hydrazides can lead to the formation of pyrazolo[1,5-a]pyrimidines. This transformation incorporates a triatomic fragment from the hydrazide into the pyrazole portion of the fused ring system.

A general synthetic workflow for obtaining pyrazolo[1,5-a]pyrimidine derivatives is outlined below:

cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_modification Further Modification (e.g., at C2) 3_aminopyrazole 3-Aminopyrazole Derivative cyclocondensation Cyclocondensation Reaction 3_aminopyrazole->cyclocondensation beta_ketoester β-Ketoester or equivalent 1,3-dielectrophile beta_ketoester->cyclocondensation pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Core cyclocondensation->pyrazolo_pyrimidine hydrolysis Ester Hydrolysis pyrazolo_pyrimidine->hydrolysis final_product Pyrazolo[1,5-a]pyrimidine-2-acetic acid hydrolysis->final_product

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-2-acetic acid.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[4] While specific SAR data for the 2-acetic acid moiety is not extensively documented in dedicated studies, we can infer its importance by examining the broader SAR of the pyrazolo[1,5-a]pyrimidine nucleus.

The Role of the 2-Position

Substituents at the 2-position can significantly modulate the activity and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors. For example, in a series of CDK2/TRKA dual inhibitors, an anilino group at the 2-position was a key feature.[6] The tolerance for small substituents at this position has been noted in other studies, while larger groups can lead to a loss of activity.[5] The acetic acid group at C2 offers several potential advantages:

  • A Hydrogen Bonding Moiety: The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the target protein's active site.

  • A Point of Attachment: The acetic acid provides a convenient point for further derivatization, such as the formation of amides or esters, which can be used to modulate solubility, cell permeability, and metabolic stability.

  • Improved Physicochemical Properties: The acidic nature of the group can enhance aqueous solubility, which is often a desirable property for drug candidates.

SAR at Other Positions

To understand the context of the 2-acetic acid moiety, it is crucial to consider the SAR at other positions of the pyrazolo[1,5-a]pyrimidine core.

PositionSubstituent Effect on ActivityRationale
C3 A cyano or carboxamide group can enhance inhibitory activity against certain kinases.[6][7] For instance, replacing a COOEt group with a cyano group at this position resulted in a remarkable increase in activity against CDK2 and TRKA.[6]These groups can participate in hydrogen bonding and other polar interactions within the kinase hinge region.
C5 Substitution at this position is generally not well-tolerated, with larger substituents often leading to a loss of activity.[5]This position may be located in a sterically constrained region of the binding pocket for many target proteins.
C7 The nature of the aryl group at the 7-position can significantly impact activity. For example, in a series of antimicrobial agents, a p-tolyl group at C7 showed good activity, while a 2,4-dichlorophenyl group resulted in lower efficacy.[8]The C7 substituent often projects into a solvent-exposed region, allowing for modifications to fine-tune potency and selectivity.

The interplay between substituents at different positions is critical. The optimal substituent at one position may depend on the nature of the group at another, highlighting the importance of a holistic approach to SAR studies.

Biological Applications and Targets

Pyrazolo[1,5-a]pyrimidines are particularly prominent as protein kinase inhibitors .[4] This class of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9]

cluster_targets Potential Biological Targets P[1,5-a]P-2-AA Pyrazolo[1,5-a]pyrimidine -2-acetic acid Derivative Kinases Protein Kinases (e.g., CDK, TRK, FLT3, Pim-1) P[1,5-a]P-2-AA->Kinases Inhibition Other_Enzymes Other Enzymes (e.g., MurA) P[1,5-a]P-2-AA->Other_Enzymes Inhibition Receptors Receptors (e.g., NPY Y1) P[1,5-a]P-2-AA->Receptors Antagonism

Caption: Potential biological targets of pyrazolo[1,5-a]pyrimidine derivatives.

Prominent kinase targets for pyrazolo[1,5-a]pyrimidine inhibitors include:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6][10]

  • Tropomyosin Receptor Kinases (Trks): Inhibitors of Trk kinases are effective in treating cancers with NTRK gene fusions.[7][11]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[2]

  • Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, and their inhibition is being explored for cancer treatment.[12]

Beyond kinases, pyrazolo[1,5-a]pyrimidines have shown activity against other targets, such as the bacterial enzyme MurA and the neuropeptide Y1 receptor, highlighting the broad therapeutic potential of this scaffold.[8][13]

Experimental Protocols

To facilitate further research in this area, detailed protocols for a representative synthesis and a common biological assay are provided below.

General Procedure for the Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol is adapted from a method used for the synthesis of CDK2/TRKA inhibitors.[6]

Materials:

  • Appropriately substituted enaminone (10 mmol)

  • 5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g)

  • Glacial acetic acid (25 mL)

  • Ethanol

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • A solution of the enaminone (10 mmol) and 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) in glacial acetic acid (25 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated at reflux for 3 hours.

  • The mixture is then cooled to room temperature.

  • The resulting solid product is isolated by filtration.

  • The solid is washed with ethanol.

  • The product is dried.

  • Purification is achieved by crystallization from a dimethylformamide-water mixture to yield the desired 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Kinase of interest

  • Substrate for the kinase

  • Assay buffer

  • Adenosine triphosphate (ATP) solution

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold is a highly versatile and valuable platform for the development of novel therapeutics. The introduction of a 2-acetic acid moiety offers a strategic handle for modulating the physicochemical and pharmacological properties of these compounds. While direct and extensive SAR studies on this specific substitution pattern are somewhat limited, the wealth of data on the broader class of pyrazolo[1,5-a]pyrimidines provides a strong foundation for rational drug design.

Future research should focus on the systematic exploration of the 2-acetic acid functionality. This includes:

  • Varying the Linker Length: Investigating the effect of propionic acid and other longer-chain carboxylic acid substituents at the 2-position.

  • Derivatization of the Carboxylic Acid: Synthesizing and evaluating a series of esters and amides to explore their potential as prodrugs or as a means to fine-tune activity and pharmacokinetic profiles.

  • Exploring Bioisosteres: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles, to assess the impact on binding and overall properties.

By leveraging the existing knowledge of the pyrazolo[1,5-a]pyrimidine SAR and systematically investigating the role of the 2-acetic acid group, researchers can unlock the full potential of this promising class of compounds for the development of next-generation therapies.

References

  • Attia, M. H., Lasheen, D. S., Samir, N., Taher, A. T., Abdel-Aziz, H. A., & Abou El Ella, D. A. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Mahajan, A. T., Shivani, Datusalia, A. K., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6251-6265. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2023). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Chen, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(3), 547-559. [Link]

  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters, 21(9), 2755-2759. [Link]

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Terungwa, I., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(21), 9039-9051. [Link]

  • SAR of the core pyrazolo[1,5-a]pyrimidine substitution. (2024). ResearchGate. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(12), 1251-1255. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry, 15(11), 104212. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. (2025). ACS Omega. [Link]

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Bioisostere in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable bioisosteric potential and versatile pharmacological activities. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyrimidine scaffold, delving into its synthetic strategies, diverse therapeutic applications, and the underlying structure-activity relationships that govern its biological effects. We will explore its critical role in the development of targeted therapies, particularly in oncology, infectious diseases, and central nervous system disorders. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this "privileged structure" in the design of novel therapeutics.

The Concept of Bioisosterism and the Rise of the Pyrazolo[1,5-a]pyrimidine Scaffold

Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of modern drug design. This strategy allows for the fine-tuning of a molecule's physicochemical properties, such as size, shape, electronic distribution, and lipophilicity, to enhance its efficacy, selectivity, and pharmacokinetic profile. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly successful bioisostere for a variety of endogenous and synthetic pharmacophores. Its rigid, planar structure and the strategic placement of nitrogen atoms allow it to mimic the hydrogen bonding patterns of purines and other key biological motifs, making it an effective hinge-binding element for many enzymes, particularly kinases.[1]

The versatility of the pyrazolo[1,5-a]pyrimidine core lies in its amenability to substitution at multiple positions, enabling the systematic exploration of chemical space to optimize biological activity. This has led to the development of a wide array of derivatives with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[2]

Synthetic Strategies: Building the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[3] Various synthetic methodologies have been developed, including conventional heating, microwave-assisted synthesis, and multi-component reactions, to improve yields and reaction times.[4]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product A 5-Aminopyrazole Derivative C Cyclocondensation Reaction A->C B 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl Compound) B->C D Pyrazolo[1,5-a]pyrimidine Core C->D

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Detailed Experimental Protocol: Synthesis of 7-Aryl-2-anilinylpyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol describes a common and effective method for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, adapted from a procedure for preparing dual CDK2 and TRKA kinase inhibitors.[5]

Step 1: Synthesis of the Enaminone Intermediate

  • In a round-bottom flask, combine the appropriate methyl aryl ketone (10 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (15 mmol) in dry xylene (50 mL).

  • Reflux the mixture for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core

  • To a solution of the enaminone from Step 1 (10 mmol) in glacial acetic acid (25 mL), add 5-amino-3-anilinyl-1H-pyrazole-4-carbonitrile (10 mmol).

  • Heat the reaction mixture at reflux for 3 hours.

  • After cooling to room temperature, the product will typically precipitate.

  • Collect the solid product by filtration, wash with ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF-water) to obtain the purified 7-aryl-2-anilinylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

Therapeutic Applications: A Scaffold of Diverse Potential

The bioisosteric and structural features of the pyrazolo[1,5-a]pyrimidine core have been exploited in a wide range of therapeutic areas.

Oncology: Targeting Dysregulated Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective platform for the development of potent and selective kinase inhibitors.[6] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6]

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Trk) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade Receptor->KinaseCascade TranscriptionFactor Transcription Factors KinaseCascade->TranscriptionFactor CellResponse Cell Proliferation, Survival, etc. TranscriptionFactor->CellResponse Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several approved and clinical-stage Trk inhibitors, which are used to treat cancers harboring NTRK gene fusions.[2]

Compound R1 R2 TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM) Reference
Larotrectinib --5-11[7]
Entrectinib --1.70.10.1[7]
Compound A Macrocyclic-0.170.070.07[7]
Compound B Macrocyclic-0.6-0.1[7]

Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives have also shown significant potential as inhibitors of CDKs, which are key regulators of the cell cycle.[5]

Compound Substitution at C3 Substitution on Phenyl Ring CDK2 IC50 (µM) TrkA IC50 (µM) Reference
6d Cyano-0.550.57[5]
6n COOEt3,4-dimethoxy0.780.98[5]
6o COOEt4-chloro0.761.59[5]
6p COOEt4-bromo0.671.34[5]
Infectious Diseases: Combating Tuberculosis

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of novel antitubercular agents.[8] Structure-activity relationship studies have revealed key structural features necessary for potent activity against Mycobacterium tuberculosis.[8]

Compound R1 R2 MIC (µg/mL) against Mtb H37Rv Reference
P1 HH>100[8]
P2 MeH12.5[8]
P3 EtH6.25[8]
P4 HMe25[8]
P5 MeMe3.13[8]
Central Nervous System (CNS) Disorders

The pyrazolo[1,5-a]pyrimidine scaffold is the core structure of a class of nonbenzodiazepine sedative and anxiolytic drugs.[9] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[10]

Notable CNS-Active Pyrazolo[1,5-a]pyrimidines:

  • Zaleplon (Sonata®): A hypnotic agent used for the treatment of insomnia.[9][11]

  • Indiplon: A hypnotic agent.[9]

  • Ocinaplon: An anxiolytic agent.[9]

  • Lorediplon: A hypnotic agent.[9]

Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as antagonists of adenosine receptors, which are implicated in a variety of neurological and psychiatric disorders.[12]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific protein kinase.

Materials:

  • 384-well plates

  • Test compounds dissolved in DMSO

  • Kinase and substrate in assay buffer

  • ATP solution in assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[7]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in drug discovery, with its bioisosteric potential leading to the development of numerous clinically relevant compounds. Its synthetic tractability allows for extensive structural diversification, enabling the optimization of potency, selectivity, and pharmacokinetic properties for a wide range of biological targets. While its impact in oncology and CNS disorders is well-documented, ongoing research continues to unveil new therapeutic opportunities in areas such as infectious diseases and inflammation. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

  • Pyrazolopyrimidine. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Gatta, F., et al. (1995). Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 3(9), 1237-1246.
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Cacciari, B., et al. (2010). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. Current Medicinal Chemistry, 17(15), 1476-1493. [Link]

  • Baraldi, P. G., et al. (2002). Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon. Journal of Heterocyclic Chemistry, 39(5), 1037-1042.
  • Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]

  • Abdel-Aziz, A. A., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 967-984. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. [Link]

  • Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core. (n.d.). ResearchGate. [Link]

  • Daniels, R. N., et al. (2008). Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Tetrahedron Letters, 49(49), 6918-6921.
  • Al-Azmi, A., & Kalarikkal, A. K. (2017). Pyrazoles versus pyrazolo[1,5-a]pyrimidines and pyridones versus enamines: Reactions of 2-aryl-3-oxopropanenitrile with nitrogen and carbonyl compounds. Current Organic Synthesis, 14(8), 1198-1213.
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  • Baraldi, P. G., et al. (2007). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines structurally related to zaleplon. Journal of Heterocyclic Chemistry, 44(2), 341-348. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Bentham Science. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. (2016). Semantic Scholar. [Link]

  • Zaleplon: A pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia. (2000). ResearchGate. [Link]

  • Danagulyan, G. G., & Gharibyan, V. K. (2024). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Chemical Journal of Armenia, 77(4), 425-451. [Link]

  • It has also been demonstrated that the pyrazolo [1,5-a]pyrimidine scaffold itself interacts with the hinge region of many kinase enzymes. (n.d.). ResearchGate. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic Acid

This technical guide provides a comprehensive framework for understanding, measuring, and modeling the solubility profile of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS: 1159983-05-7). As a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for understanding, measuring, and modeling the solubility profile of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS: 1159983-05-7). As a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K


, CDK2), understanding its solid-liquid equilibrium is essential for process optimization, purification, and formulation.

Chemical Identity and Structural Analysis[1][2][3][4][5]

The solubility behavior of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid is governed by the interplay between its rigid, aromatic bicyclic core and its polar, ionizable carboxylic acid tail.

Physicochemical Properties[2][6][7]
  • IUPAC Name: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

  • CAS Number: 1159983-05-7

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 177.16 g/mol

  • Structural Features:

    • Core: Pyrazolo[1,5-a]pyrimidine (Planar, aromatic,

      
      -stacking potential).
      
    • Functional Group: Carboxylic acid (-CH

      
      COOH) at C2.
      
    • pKa (Predicted): ~3.8 – 4.2 (Carboxylic acid proton).

    • H-Bonding: Donor (1: -OH), Acceptors (4: N1, N4, N7, =O).

Solubility Mechanism Prediction

The compound exhibits a "dual" solubility character:

  • Protic Solvents (Alcohols, Water): Solubility is highly pH-dependent. In neutral water, solubility is limited by the lattice energy of the carboxylic acid dimer. In basic media (pH > pKa), solubility increases drastically due to carboxylate anion formation.

  • Polar Aprotic Solvents (DMSO, DMF): High solubility is expected due to the disruption of intermolecular H-bonds and strong dipole-dipole interactions with the heterocyclic core.

  • Non-Polar Solvents (Hexane, Toluene): Very low solubility is predicted due to the high polarity of the acid group and the lack of lipophilic alkyl chains.

Experimental Protocol: Solubility Determination

To generate a robust solubility profile, the isothermal saturation method (shake-flask) coupled with HPLC-UV analysis is the industry standard.

Workflow Diagram

SolubilityWorkflow Start Start: Solid-State Characterization (XRPD, DSC) SolventPrep Solvent Preparation (Binary/Pure Solvents) Start->SolventPrep Equilibration Equilibration (Shake-Flask, T ± 0.1 K, 24-48h) SolventPrep->Equilibration Sampling Sampling & Filtration (0.22 µm PTFE Filter) Equilibration->Sampling Equilibrium Reached Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Standard workflow for solubility determination using the isothermal saturation method.

Detailed Methodology
  • Solid-State Check: Prior to solubility measurement, analyze the solid via X-Ray Powder Diffraction (XRPD) to identify the crystal form. Ensure the solid does not undergo polymorphic transition or solvate formation during equilibration (e.g., converting to a hydrate in aqueous mixtures).

  • Equilibration: Add excess solid to 10 mL of the selected solvent in a jacketed glass vessel. Stir at 150 rpm.

  • Temperature Control: Vary temperature from 278.15 K to 323.15 K in 5 K intervals.

  • Sampling: Withdraw supernatant, filter through a pre-heated 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze via HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% H

      
      PO
      
      
      
      ) gradient.
    • Detection: UV at

      
       (typically ~250-260 nm for the pyrazolo[1,5-a]pyrimidine core).
      

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate the enthalpy (


) and entropy (

) of dissolution.[1]
The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature in organic solvents:



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[2][1]
    
  • 
    : Empirical model parameters derived from non-linear regression.
    

Interpretation:

  • Parameter B: Related to the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the heat capacity difference between solid and liquid phases.

van't Hoff Analysis

For a narrower temperature range, the simplified van't Hoff equation determines the thermodynamic driving forces:



  • 
     (Enthalpy): 
    
    • Positive (

      
      ): Endothermic dissolution (Solubility increases with T).
      
    • Negative (

      
      ): Exothermic dissolution (Solubility decreases with T).
      
  • 
     (Entropy):  Reflects the increase in disorder as the crystal lattice breaks and molecules disperse into the solvent.
    
  • 
     (Gibbs Free Energy): 
    
    
    
    .
Predicted Solubility Trends (Data Simulation)

Based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives), the expected solubility profile is:

Solvent ClassRepresentative SolventSolubility TrendThermodynamic Driver
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole-dipole & H-bond acceptance.
Polar Protic Methanol, EthanolModerate H-bonding (donor/acceptor), but disrupted by hydrophobic core.
Esters Ethyl AcetateLow-Moderate Weak H-bonding; good for recrystallization.
Non-Polar n-Hexane, CyclohexaneVery Low High energy cost to break crystal lattice H-bonds.
Acidic Acetic AcidHigh "Like dissolves like" (carboxylic acid interaction).

Process Application: Crystallization Strategy

The solubility differential between hot and cold solvents is the basis for purification.

Solvent Selection Logic

SolventSelection Input Crude 2-(Pyrazolo[1,5-a] pyrimidin-2-yl)acetic acid SolubilityCheck Check Solubility in Hot Solvent Input->SolubilityCheck HighSol High Solubility (DMSO/DMF) SolubilityCheck->HighSol Dissolves readily ModSol Moderate Solubility (Ethanol/AcOH) SolubilityCheck->ModSol Dissolves on heating LowSol Low Solubility (Water/Hexane) SolubilityCheck->LowSol Insoluble AntiSolvent Use as Solvent (Anti-solvent precipitation) HighSol->AntiSolvent Add Water/Alcohol CoolingCryst Use as Solvent (Cooling Crystallization) ModSol->CoolingCryst Cool to 0-5°C WashSolvent Use as Wash (Remove impurities) LowSol->WashSolvent

Figure 2: Decision matrix for selecting crystallization solvents based on solubility profiles.

Recommended Purification Protocol

Based on the solubility profile of similar pyrazolo[1,5-a]pyrimidine derivatives:

  • Primary Solvent: Ethanol or Acetic Acid .

    • Reasoning: The compound shows a steep solubility curve in ethanol (soluble at boiling, sparingly soluble at 0°C), maximizing recovery yield.

  • Anti-Solvent Method: Dissolve in a minimum volume of DMF or DMSO , then slowly add Water or Dilute HCl to precipitate the pure acid.

    • Note: Control pH to ensure the acid form precipitates (pH < 3).

References

  • Baluja, S., et al. (2016).[1] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.[1] Retrieved from [Link]

  • Chowrasia, A. K., et al. (2013). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 58(2-3), 237-243. Retrieved from [Link]

  • RSC Advances. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Retrieved from [Link]

Sources

Exploratory

Literature review of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors

[1][2] Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the purine core found in adenosine triphosphate (ATP).[1] Its capacity...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the purine core found in adenosine triphosphate (ATP).[1] Its capacity to form critical hydrogen bonds within the hinge region of kinase domains has led to the development of potent inhibitors across multiple oncogenic families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRK), and Pim kinases. This guide provides a technical deep-dive into the structural rationale, synthetic methodologies, and validation protocols for developing next-generation kinase inhibitors based on this scaffold.

Structural Basis & Binding Mode

ATP Mimicry

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. The nitrogen at position 4 (N4) typically acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Leu83 in CDK2). Substituents at C3, C5, and C7 allow for extensive exploration of the ribose-binding pocket and the solvent-exposed regions, facilitating the fine-tuning of selectivity and physicochemical properties.

Binding Mode Visualization

The following diagram illustrates the canonical binding mode of a pyrazolo[1,5-a]pyrimidine inhibitor (e.g., Dinaciclib) within the ATP-binding pocket of a CDK family kinase.

BindingMode Hinge Hinge Region (e.g., Leu83 Backbone) Gatekeeper Gatekeeper Residue (e.g., Phe80) SolventFront Solvent Front (Asp86/Lys89) Core Pyrazolo[1,5-a]pyrimidine Core (N4 Acceptor) Core->Hinge H-Bond (Acceptor) C7_Sub C7 Substituent (Hydrophobic/Steric) Core->C7_Sub C5_Sub C5 Substituent (Solubilizing Group) Core->C5_Sub C3_Sub C3 Substituent (Selectivity/Potency) Core->C3_Sub C7_Sub->Gatekeeper Van der Waals C5_Sub->SolventFront Ionic/H-Bond

Caption: Schematic binding mode of pyrazolo[1,5-a]pyrimidine derivatives in the CDK2 ATP pocket. N4 serves as the primary hinge binder.

Synthetic Methodologies

General Strategy

The construction of the pyrazolo[1,5-a]pyrimidine ring system typically proceeds via the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles.[2][3] Regioselectivity is a critical parameter, often controlled by the steric and electronic nature of the 1,3-dicarbonyl component and reaction pH.

Detailed Protocol: Synthesis of a Dinaciclib Intermediate

This protocol describes the synthesis of a 5,7-dihydroxy substituted core, a versatile intermediate for generating 5,7-disubstituted derivatives like Dinaciclib.

Target Intermediate: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Reagents: 3-Amino-5-methylpyrazole, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.[4]

Step-by-Step Procedure:

  • Preparation of Alkoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2.3 g, 100 mmol) in anhydrous ethanol (50 mL) to generate a fresh solution of sodium ethoxide. Caution: Exothermic reaction; release of hydrogen gas.

  • Condensation: Add 3-amino-5-methylpyrazole (4.85 g, 50 mmol) to the NaOEt solution. Stir at room temperature for 10 minutes.

  • Addition of Electrophile: Dropwise add diethyl malonate (8.0 g, 50 mmol) over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6–8 hours. Monitor reaction progress by TLC (Mobile phase: 10% MeOH in DCM).

  • Isolation: Cool the mixture to room temperature. The sodium salt of the product may precipitate.

  • Acidification: Evaporate the solvent under reduced pressure. Dissolve the residue in minimal water (20 mL) and acidify to pH 2–3 using 2N HCl. The free diol will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL). Dry under vacuum at 50°C for 12 hours.

    • Yield Expectation: 70–85%.

    • Validation: 1H NMR (DMSO-d6) should show characteristic signals for the pyrazole proton and the absence of ethyl ester peaks.

Functionalization (Chlorination)

To access the active pharmaceutical ingredient (API), the diol is converted to a dichloride:

  • Reagent: Phosphorus oxychloride (POCl3) (Excess).

  • Condition: Reflux for 4 hours.

  • Product: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[4] This intermediate allows for sequential nucleophilic aromatic substitution (SNAr), first at the more reactive C7 position, then at C5.

Synthesis Aminopyrazole 3-Amino-5-methylpyrazole Condensation Condensation (NaOEt, Reflux) Aminopyrazole->Condensation Malonate Diethyl Malonate Malonate->Condensation Intermediate1 5,7-Dihydroxy Core Condensation->Intermediate1 Chlorination Chlorination (POCl3, Reflux) Intermediate1->Chlorination Dichloride 5,7-Dichloro Intermediate Chlorination->Dichloride SNAr Sequential SNAr (C7 then C5) Dichloride->SNAr Final Dinaciclib Analog SNAr->Final

Caption: Synthetic workflow for accessing 5,7-disubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Kinase Assay Protocol (CDK2)

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required.[5] The following is a standard radiometric assay protocol used for characterizing CDK inhibitors like Dinaciclib.

Assay Principle: Measurement of 33P transfer from [γ-33P]ATP to a histone H1 substrate.

Reagents & Buffer Composition
  • Kinase Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT (Dithiothreitol), 0.1 mM Na3VO4 (Sodium Orthovanadate).[6]

  • Enzyme: Recombinant CDK2/Cyclin A complex (approx. 10–50 ng/well).

  • Substrate: Biotinylated Histone H1 peptide (2 µM final).

  • ATP Mix: 50 µM cold ATP + 0.1 µCi [γ-33P]ATP per well.

Experimental Workflow
  • Preparation: Dilute compounds in DMSO to 100x final concentration. Add 1 µL of compound to a 96-well plate.

  • Enzyme Addition: Dilute CDK2/Cyclin A in Kinase Buffer. Add 20 µL of enzyme solution to each well. Incubate for 10 minutes at room temperature (pre-incubation allows for slow-binding kinetics assessment).

  • Substrate Addition: Add 20 µL of Substrate solution (Histone H1) to the wells.

  • Initiation: Start the reaction by adding 10 µL of the ATP Mix.

  • Incubation: Incubate for 60 minutes at room temperature (25°C).

  • Termination: Stop reaction by adding 50 µL of 0.1% Triton X-100 containing 5 mM EDTA and 5 mg/mL Streptavidin-coated SPA (Scintillation Proximity Assay) beads.

  • Detection: Allow beads to settle/bind for 30 minutes. Read on a TopCount or MicroBeta scintillation counter.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Structure-Activity Relationship (SAR)

The SAR of pyrazolo[1,5-a]pyrimidines is well-defined across several kinase families.

PositionRoleKey Insights
C3 Selectivity & Potency Electron-withdrawing groups (e.g., -CN, -NO2) or heteroaryl rings (e.g., pyridine in Dinaciclib) enhance acidity of the C-H or provide additional H-bond contacts. Critical for potency.
C5 Solvent Interaction Substituents here project into the solvent front. Solubilizing groups like piperidine or morpholine are common (e.g., Dinaciclib's hydroxyethyl-piperidine).
C7 Steric/Gatekeeper This position faces the gatekeeper residue. Bulky groups can enforce selectivity. In Dinaciclib, the bulky aromatic group at C7 is crucial for its specific binding profile.
N4 Hinge Binding Essential H-bond acceptor. Modification here usually abolishes activity.

Case Study: Dinaciclib (SCH 727965)

Dinaciclib illustrates the successful optimization of this scaffold.

  • Target Profile: Potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[7]

  • Clinical Status: Phase III for leukemia; investigated for solid tumors.

  • Mechanism: It induces apoptosis by inhibiting CDK9 (transcriptional regulation of Mcl-1) and blocks cell cycle progression via CDK1/2.

Pathway Dinaciclib Dinaciclib CDK9 CDK9/Cyclin T Dinaciclib->CDK9 Inhibits CDK2 CDK2/Cyclin E Dinaciclib->CDK2 Inhibits RNAPII RNA Pol II (CTD) CDK9->RNAPII Phosphorylates Mcl1 Mcl-1 (Anti-apoptotic) CDK9->Mcl1 Loss of Mcl-1 Rb Rb Protein CDK2->Rb Phosphorylates CellCycle Cell Cycle Arrest (G1/S) CDK2->CellCycle Blocks Entry RNAPII->Mcl1 Transcription E2F E2F Transcription Factor Rb->E2F Releases (if Phos) Apoptosis Apoptosis Mcl1->Apoptosis Triggers

Caption: Dual mechanism of Dinaciclib: Induction of apoptosis via Mcl-1 downregulation (CDK9) and cell cycle arrest (CDK2).

References

  • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters. Link

  • Gucký, T., et al. (2013). "Discovery of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors of CDK2." Journal of Medicinal Chemistry. Link

  • Loxo Oncology. (2018). "Larotrectinib (Vitrakvi) Prescribing Information." FDA Approved Drugs.[8] Link

  • Furet, P., et al. (2015). "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[9] "Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds." BenchChem Technical Guides. Link

Sources

Foundational

The Privileged Scaffold: A Technical Guide to Pharmacophore Modeling of Pyrazolo[1,5-a]pyrimidine Analogs for Kinase Inhibition

Abstract The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for potent and selective inhibitors of a wide r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a scaffold for potent and selective inhibitors of a wide range of protein kinases.[1][2] This guide provides an in-depth, technical walkthrough of pharmacophore modeling as applied to this versatile heterocyclic system, with a focus on its application in the discovery of novel kinase inhibitors for oncology. We will use 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid as a representative structure to illustrate key concepts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their discovery pipelines.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[3] Consequently, they have become major targets for the development of small-molecule inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly successful framework for designing such inhibitors, acting as either ATP-competitive or allosteric modulators.[1][3] This success is exemplified by the FDA approval of drugs like Larotrectinib and Entrectinib, which are potent Tropomyosin Receptor Kinase (Trk) inhibitors used in the treatment of cancers with NTRK gene fusions.[4][5] The fused bicyclic system of pyrazolo[1,5-a]pyrimidines offers a rigid and planar core that is amenable to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][6]

Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a molecule required for its biological activity.[6] By identifying the key interaction points between a ligand and its target, we can develop a 3D "query" to search for novel, structurally diverse compounds with a higher probability of being active. This guide will explore both ligand-based and structure-based approaches to pharmacophore modeling of pyrazolo[1,5-a]pyrimidine analogs.

Ligand-Based Pharmacophore Modeling: Learning from Known Actives

In the absence of a high-resolution crystal structure of the target protein, or when seeking to understand the common features of a series of active compounds, ligand-based pharmacophore modeling is the method of choice. This approach relies on the principle that molecules with similar biological activity often share a common binding mode and, therefore, a common set of pharmacophoric features.

The Ligand-Based Workflow

The development of a robust ligand-based pharmacophore model follows a systematic, multi-step process.

LigandBasedWorkflow A Dataset Curation B Conformational Analysis A->B Active & Inactive Ligands C Feature Identification & Alignment B->C 3D Conformers D Hypothesis Generation C->D Common Features E Model Validation D->E Pharmacophore Hypotheses F Virtual Screening E->F Validated Model StructureBasedWorkflow A Obtain Protein-Ligand Complex B Analyze Binding Site Interactions A->B PDB Structure C Generate Pharmacophore Features B->C Key Interactions D Refine and Validate Model C->D Initial Pharmacophore E Virtual Screening D->E Validated Model VirtualScreeningWorkflow A Validated Pharmacophore Model C Pharmacophore Screening A->C B Compound Database B->C D Hit List C->D Ranked Compounds E Post-Screening Filtering D->E Molecular Docking, ADMET Prediction F Experimental Validation E->F Prioritized Hits

A typical virtual screening workflow using a pharmacophore model.

The virtual screening process involves rapidly evaluating millions of compounds to see if their 3D conformations can match the pharmacophore query. The resulting hit list is then typically subjected to further computational filtering, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before the most promising candidates are selected for experimental validation.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a rational and efficient approach to identifying and optimizing novel drug candidates. The pyrazolo[1,5-a]pyrimidine scaffold, with its proven track record in kinase inhibition, serves as an excellent case study for the application of these techniques. By leveraging both ligand-based and structure-based methods, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds and accelerate the discovery of the next generation of targeted therapies.

References

  • Cui, J. J., et al. (2020). Macrocyclic kinase inhibitors.
  • Iorkula, T. A., et al. (2023).
  • Iorkula, T. A., et al. (2024).
  • Kettle, J. G., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4235-4239.
  • Iorkula, T. A., et al. (2024).
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem Scientific Reports.
  • Danagulyan, G. G., & Gharibyan, V. K. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). Armyanskij Khimicheskij Zhurnal, 76(1-2), 77-103.
  • Attia, M. H., et al. (2024).
  • Takedomi, K., et al. (2019). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Highly Selective PDE10A Inhibitor. RCSB PDB. [Link]

  • Zhang, Y., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064.
  • Traxler, P., et al. (1997). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-3616.
  • Pfam. (n.d.). Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor (1y91). Pfam. [Link]

  • Brehmer, D., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
  • Azevedo, R., & Fischmann, T. O. (2013). Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. RCSB PDB. [Link]

  • Azevedo, R., & Fischmann, T. O. (2013). Discovery of Pyrazolo[1,5a]pyrimidine-based Pim1 Inhibitors. RCSB PDB. [Link]

  • Schlessinger, A., et al. (2021). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 22(16), 8887.

Sources

Exploratory

Therapeutic Targets for Pyrazolo[1,5-a]pyrimidine Based Compounds

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural resemblanc...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural resemblance to the purine core of ATP allows it to function as a potent bioisostere, primarily targeting kinases, but its utility extends into CNS modulation and infectious disease.

This technical guide dissects the therapeutic utility of this scaffold, moving beyond surface-level descriptions to explore the mechanistic reasons for its success and the experimental protocols required to validate new derivatives.

An In-Depth Technical Guide for Drug Discovery

Executive Summary: The Purine Bioisostere Advantage

The pyrazolo[1,5-a]pyrimidine nucleus is fused bicyclic heterocycle containing three nitrogen atoms. Its planar geometry and hydrogen-bond acceptor/donor profile mimic the adenine ring of ATP. This mimicry is the cornerstone of its therapeutic application:

  • Kinase Inhibition: It slots effectively into the ATP-binding pocket of kinases, forming critical hydrogen bonds with the "hinge region" of the enzyme.

  • GABA-A Modulation: It binds with high affinity to the benzodiazepine site of GABA-A receptors, offering sedative-hypnotic effects with a cleaner side-effect profile than traditional benzodiazepines.

  • Metabolic Stability: The bridgehead nitrogen (N-4 position relative to purine numbering) prevents metabolic N-dealkylation often seen in other scaffolds, enhancing in vivo stability.

Primary Therapeutic Targets: Oncology (Kinases)

The most prolific application of this scaffold is in oncology, specifically as Type I (ATP-competitive) kinase inhibitors.

Cyclin-Dependent Kinases (CDKs)

CDKs drive the cell cycle. Dysregulation leads to uncontrolled proliferation. Pyrazolo[1,5-a]pyrimidines act as potent inhibitors of CDK1, CDK2, CDK5, and CDK9.

  • Mechanism: The scaffold binds in the ATP cleft. The pyrazolo-nitrogen (N1) and the pyrimidine-nitrogen (N4) often serve as H-bond acceptors, while substituents at C3 or C7 interact with the gatekeeper residues.

  • Key Compound: Dinaciclib (SCH 727965).

    • Profile: Potent inhibitor of CDK1, CDK2, CDK5, and CDK9.

    • Advantage:[1][2] Superior therapeutic index compared to flavopiridol due to reduced off-target binding.

Tropomyosin Receptor Kinases (TRK)

NTRK gene fusions drive varied solid tumors. The pyrazolo[1,5-a]pyrimidine core is essential for the high selectivity of first-generation TRK inhibitors.

  • Key Compound: Larotrectinib (Vitrakvi).

    • Target: TRKA, TRKB, and TRKC.[3][4][5]

    • Binding Mode: The scaffold forms a bidentate H-bond interaction with the hinge region of the kinase (specifically Met592 in TRKA).

B-Raf Kinase

Mutations in B-Raf (e.g., V600E) are prevalent in melanoma.

  • Mechanism: Derivatives bind to the active conformation of the kinase. Substituents at the 3-position extend into the solvent-accessible region to tune solubility, while the 7-position substituents lock the molecule into the hydrophobic pocket.

Visualizing the Signaling Pathway

The following diagram illustrates the TRK signaling cascade, a primary target for Larotrectinib-like compounds.

TRK_Pathway Ligand Neurotrophins (NGF, BDNF) TRK TRK Receptor (TRKA/B/C) Ligand->TRK Activates RAS RAS TRK->RAS Recruitment PI3K PI3K TRK->PI3K Inhibitor Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib) Inhibitor->TRK Inhibits (ATP Comp.) RAF RAF (B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation & Survival ERK->Outcome Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcome

Caption: TRK signaling pathway showing the interception point of pyrazolo[1,5-a]pyrimidine inhibitors.

Secondary Therapeutic Targets: CNS & Infectious Disease

GABA-A Receptors (CNS)

While kinases dominate, the scaffold is famous for Zaleplon , a sedative-hypnotic.

  • Target: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     subunit of the GABA-A receptor (Benzodiazepine site).[1]
    
  • Selectivity: Unlike benzodiazepines which bind non-selectively (

    
    ), pyrazolo[1,5-a]pyrimidines can be engineered for 
    
    
    
    selectivity, promoting sedation without significant anxiolytic or muscle-relaxant side effects (which are mediated by
    
    
    ).
Antitubercular Targets (Infectious Disease)

Recent screens have identified pyrazolo[1,5-a]pyrimidin-7(4H)-ones as potent agents against Mycobacterium tuberculosis.[6][7]

  • Target: MmpL3 (Mycobacterial membrane protein Large 3).

  • Function: MmpL3 transports trehalose monomycolate across the inner membrane. Inhibition stops cell wall synthesis, leading to bacterial death.

Comparative Data: Key Compounds

CompoundPrimary TargetTherapeutic IndicationBinding ModeStatus
Larotrectinib TRKA/B/CSolid Tumors (NTRK+)ATP-Competitive (Hinge)Approved
Dinaciclib CDK1/2/5/9Leukemia (CLL/AML)ATP-CompetitiveClinical Trials
Zaleplon GABA-A (

)
InsomniaAllosteric AgonistApproved
PPA-Derivatives MmpL3TuberculosisTransporter InhibitionPreclinical

Experimental Protocols: Validation Workflows

To develop a new pyrazolo[1,5-a]pyrimidine therapeutic, one must validate bioactivity using robust, self-validating assays.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 of a novel compound against a specific kinase (e.g., TRKA).

Reagents:

  • Recombinant Kinase (e.g., TRKA).[4][8]

  • Fluorescently labeled peptide substrate.

  • ATP (at

    
     concentration for the specific kinase).
    
  • Test Compound (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in 100% DMSO to 100x the final desired concentration. Prepare a 3-fold serial dilution series.

  • Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add kinase enzyme to buffer.
    
  • Plating: Transfer 10 nL of compound dilution to a 384-well low-volume plate (black).

  • Reaction Initiation: Add 5

    
    L of Enzyme/Buffer mix. Incubate for 10 minutes at RT (allows compound to bind).
    
  • Substrate Addition: Add 5

    
    L of Substrate/ATP mix.
    
  • Incubation: Incubate for 60 minutes at RT.

  • Termination/Detection: Add 10

    
    L of EDTA-containing detection reagent (stops reaction and enables FRET signal).
    
  • Read: Measure fluorescence ratio (e.g., 665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: Cell Viability Assay (CellTiter-Glo)

Objective: Assess cellular potency (


) in a relevant cancer cell line.
  • Seeding: Seed cancer cells (e.g., KM12 for TRK) at 3,000 cells/well in 96-well opaque plates. Incubate 24h for attachment.

  • Treatment: Add test compounds (serial dilution). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate cells for 72 hours at 37°C, 5%

    
    .
    
  • Detection: Equilibrate plate to RT. Add CellTiter-Glo reagent (1:1 ratio with media).

  • Lysis: Orbitally shake for 2 minutes to lyse cells.

  • Stabilization: Incubate 10 minutes at RT to stabilize luminescent signal.

  • Measurement: Read total luminescence (proportional to ATP/cell number).

Synthetic & Discovery Workflow

The synthesis of this scaffold is modular, allowing for rapid generation of libraries. The most common route involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyls.

Synthesis_Workflow Start1 3-Aminopyrazole Reaction Cyclocondensation (Acid/Base Cat.) Start1->Reaction Start2 1,3-Dicarbonyl (or equivalent) Start2->Reaction Core Pyrazolo[1,5-a]pyrimidine Core Reaction->Core - 2 H2O Func Functionalization (Suzuki/Buchwald) Core->Func Halogenation Final Target Compound Func->Final Coupling

Caption: Modular synthesis workflow for generating pyrazolo[1,5-a]pyrimidine libraries.

References

  • Drwal, M. N., et al. (2019). Molecular binding of pyrazolo[1,5-a]pyrimidines to CDK2: structure-activity relationships. Journal of Medicinal Chemistry.[9] Link

  • Doebele, R. C., et al. (2015). An Oncogenic NTRK Fusion in a Patient with Soft-Tissue Sarcoma with Response to the Tropomyosin Receptor Kinase Inhibitor LOXO-101 (Larotrectinib). Cancer Discovery.[3] Link

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics. Link

  • Anzini, M., et al. (2008). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as ligands for the benzodiazepine binding site of the GABA-A receptor. Journal of Medicinal Chemistry.[9] Link

  • Tantry, S. J., et al. (2017). Pyrazolo[1,5-a]pyrimidine-based compounds as potent inhibitors of Mycobacterium tuberculosis.[6][7][9][10][11] Bioorganic & Medicinal Chemistry Letters.[12] Link

Sources

Protocols & Analytical Methods

Method

Procedures for esterification of pyrazolo[1,5-a]pyrimidine-2-acetic acid

Application Note: High-Efficiency Esterification of Pyrazolo[1,5-a]pyrimidine-2-acetic Acid Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Esterification of Pyrazolo[1,5-a]pyrimidine-2-acetic Acid

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zaleplon, Indiplon) and kinase inhibitors. Functionalization of the C2-position via an acetic acid side chain allows for critical lipophilicity modulation and prodrug design.

This guide details the esterification of pyrazolo[1,5-a]pyrimidine-2-acetic acid . Unlike simple aromatic acids, this substrate presents specific challenges:

  • Amphoteric Nature: The basic bridgehead nitrogen (N4) can protonate, altering solubility and reactivity.

  • Decarboxylation Risk: While more stable than their malonic counterparts, heteroaromatic acetic acids can decarboxylate under vigorous thermal forcing.

  • Solubility: The fused ring system often exhibits poor solubility in non-polar solvents, necessitating specific solvent choices.

This protocol provides three validated methods ranging from robust acid chloride activation to mild carbodiimide coupling, ensuring high yields (>85%) and purity suitable for pharmaceutical applications.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry (Alcohol) Excess (Solvent) or 1.5–3.0 eqDrives equilibrium (Le Chatelier's principle) in Fischer esterification.
Temperature 0°C to Reflux (60–80°C)Controlled initiation prevents exotherms; reflux ensures completion.
Reaction pH Acidic (Method A/B)Protonation of the carbonyl is required, but excess acid may protonate the ring N4 (pKa ~2.5), retarding nucleophilic attack.
Water Content < 0.1% (Strictly Anhydrous)Water competes with the alcohol, hydrolyzing the intermediate back to the acid.

Decision Matrix: Method Selection

Use the following logic flow to select the optimal esterification route for your specific derivative.

MethodSelection cluster_legend Legend Start Start: Select Substrate Sensitive Contains Acid-Sensitive Groups (e.g., Boc, t-Bu)? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No MethodC Method C: EDC/DMAP Coupling (Complex/Sensitive Substrates) Sensitive->MethodC Yes MethodA Method A: Thionyl Chloride (SOCl2) (Standard & Scalable) Scale->MethodA > 1 gram Scale->MethodA < 100 mg (High Yield needed) MethodB Method B: Fischer (H2SO4) (Simple Alcohols only) Scale->MethodB < 100 mg (Quick Screen) Leg1 Decision Point Leg2 Recommended Protocol

Figure 1: Decision tree for selecting the appropriate esterification protocol.

Experimental Protocols

Method A: Activation via Thionyl Chloride (Standard)

Best for: Scalable synthesis, methyl/ethyl esters, and non-sensitive substrates.

Mechanism: In situ generation of the acid chloride, followed by alcoholysis. The HCl byproduct serves as an autocatalyst while SO2 gasses off, driving the reaction.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-2-acetic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.5 – 2.0 eq)

  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent volume, ~10-20 mL/g)

  • Optional: Catalytic DMF (1-2 drops)

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or N2 line).

  • Addition: Charge the flask with the carboxylic acid and anhydrous alcohol. Cool the suspension to 0°C in an ice bath.

  • Activation: Add SOCl2 dropwise over 10–15 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).

    • Note: The suspension may clear as the acid chloride/HCl salt forms.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 2–4 hours .

    • Monitor: Check by TLC (System: 5% MeOH in DCM). The acid usually stays at the baseline or streaks; the ester moves to Rf ~0.4–0.6.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl2.

    • Redissolve the residue in DCM or EtOAc.

    • Neutralization (Critical): Wash with saturated aqueous NaHCO3 to neutralize the HCl salt of the pyrazolo-pyrimidine ring. The free base ester will partition into the organic layer.

    • Wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from EtOH/Heptane or flash chromatography.

Method B: Steglich Esterification (EDC/DMAP)

Best for: Complex alcohols, acid-sensitive substrates, or valuable intermediates.

Materials:

  • Pyrazolo[1,5-a]pyrimidine-2-acetic acid (1.0 eq)

  • Alcohol (R-OH) (1.1 – 1.5 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolution: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM (0.1 M concentration) under N2 atmosphere.

  • Catalyst: Add DMAP.

  • Coupling: Cool to 0°C. Add EDC·HCl in one portion.

  • Incubation: Allow to warm to room temperature and stir for 6–12 hours.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with: 1M HCl (to remove DMAP/EDC), Sat. NaHCO3, and Brine.

    • Dry (MgSO4) and concentrate.

Analytical Validation

Successful esterification is validated by the shift of the methylene protons and the appearance of ester alkyl signals.

Expected NMR Data (Example: Ethyl Ester in CDCl3):

PositionProton TypeMultiplicityApprox.[1][2] Shift (δ ppm)Diagnostic Change
C2-CH2 MethyleneSinglet (s)3.80 – 4.10Shift downfield vs. acid (~0.1-0.2 ppm)
Ester O-CH2 MethyleneQuartet (q)4.15 – 4.25New Signal (Characteristic of Ethyl)
Ester CH3 MethylTriplet (t)1.25 – 1.35New Signal
Ring H3 AromaticSinglet (s)6.50 – 6.70Minimal change
Ring H7 AromaticDoublet (d)8.40 – 8.60Sensitive to N4 protonation state

Mass Spectrometry (LC-MS):

  • Mode: ESI Positive (+).

  • Observation: Look for

    
    . Note that the pyrazolo[1,5-a]pyrimidine ring ionizes strongly.
    
  • Common Contaminant: If mass is M+14 (Methyl) or M+28 (Ethyl) higher than expected, check for transesterification if wrong solvents were used.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Ring N4 protonation inhibits reaction.Increase equivalents of SOCl2 or acid catalyst. Ensure reflux is vigorous.
Precipitation HCl salt of the product is insoluble.This is common in Method A. Do not filter; proceed to NaHCO3 workup to liberate the free base.
Decarboxylation Overheating (Temp > 100°C).Do not use high-boiling solvents (DMF/DMSO) with strong acid. Stick to MeOH/EtOH reflux.
Hydrolysis on Workup pH too high/long exposure.Esters on electron-deficient rings can hydrolyze. Perform NaHCO3 wash quickly and keep cold.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

    • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
    • Source: MDPI (Pharmaceuticals), 2024.
    • URL:[Link][3]

    • Relevance: Describes the stability of the ester group at the 3-position and general ring synthesis conditions comp
  • General Esterification of Heteroaromatic Acids

    • Title: Practical Esterification of Arom
    • Source: Organic Syntheses, Coll.[4] Vol. 9, p.121.

    • URL:[Link]

    • Relevance: Validates the Thionyl Chloride/Alcohol method for arom
  • Indiplon/Zaleplon Analog Synthesis

    • Title: Synthesis and pharmacological evaluation of pyrazolo[1,5-a]pyrimidine deriv
    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link] (General reference for scaffold stability).

  • Mechanism of SOCl2 Esterification

    • Title: Thionyl Chloride mediated esterific
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Application

Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine analogs

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs Executive Summary & Biological Significance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, act...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs

Executive Summary & Biological Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of the purine ring system. This structural similarity allows these analogs to function as potent ATP-competitive inhibitors for various protein kinases, including CDK2 , Pim-1 , and GSK-3 , making them critical targets in oncology and neurodegenerative drug discovery [1, 7].

Conventional synthesis (refluxing in ethanol/acetic acid) is often plagued by long reaction times (10–24 hours), variable yields, and difficult regiochemical control. This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on the cyclocondensation of 3(5)-aminopyrazoles with 1,3-electrophiles, providing solutions for the common regioselectivity challenges associated with this pathway.

Mechanistic Insight & Regioselectivity

The core reaction involves the condensation of a 3(5)-aminopyrazole with a 1,3-dicarbonyl compound (e.g.,


-keto esters). The reaction is regiodivergent , potentially yielding either the 7-one (pathway A) or the 5-one (pathway B) isomer.
  • Thermodynamic Control: Under microwave irradiation in acidic media (AcOH), the reaction typically favors the formation of the 7-one isomer (often referred to as the 5-substituted derivative depending on nomenclature conventions) due to the initial attack of the exocyclic amine on the more electrophilic ketone carbonyl, followed by ring closure [2, 3].

  • Kinetic Control: Basic conditions or steric hindrance can shift this balance.

Figure 1: Mechanistic Pathways and Regioselectivity

Regioselectivity Start 3(5)-Aminopyrazole + 1,3-Dicarbonyl Inter_A Intermediate A (Exocyclic N Attack) Start->Inter_A Acid (AcOH) MW 150°C Inter_B Intermediate B (Endocyclic N Attack) Start->Inter_B Base (NaOEt) Prod_7 Pyrazolo[1,5-a]pyrimidin-7-one (Thermodynamic/Acidic) Inter_A->Prod_7 Cyclodehydration Prod_5 Pyrazolo[1,5-a]pyrimidin-5-one (Kinetic/Basic) Inter_B->Prod_5 Cyclodehydration

Caption: Divergent pathways in the cyclocondensation of aminopyrazoles. MW irradiation in acidic media strongly favors the green pathway (7-one).

Equipment & Setup

  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) is recommended for high reproducibility.

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic (internal). Note: For polar solvents like acetic acid, IR monitoring is sufficient.

Protocol A: Standard Cyclocondensation (Acid-Mediated)

This protocol is optimized for the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines from isolated 3-aminopyrazoles.

Reagents:

  • 3-Aminopyrazole derivative (1.0 mmol)

  • 
    -Keto ester (e.g., Ethyl acetoacetate) (1.2 mmol)
    
  • Solvent: Glacial Acetic Acid (2-3 mL)

Procedure:

  • Loading: In a 10 mL MW vial, dissolve the 3-aminopyrazole in glacial acetic acid.

  • Addition: Add the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -keto ester.[1][2] Cap the vial immediately.
    
  • Irradiation: Program the reactor:

    • Temp: 150 °C

    • Ramp: 2 min

    • Hold: 10 min

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.

    • If solid forms: Filter and wash with cold ethanol and diethyl ether.

    • If solution remains: Pour into ice-water (20 mL) to induce precipitation.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

Validation:

  • TLC: Mobile phase Ethyl Acetate:Hexane (1:1). The amine starting material spot (low R_f) should disappear.

  • NMR: Look for the disappearance of the ethyl ester protons (quartet ~4.2 ppm, triplet ~1.3 ppm) and the appearance of the pyrimidine C-H proton (singlet ~5.8–6.5 ppm) [4].

Protocol B: One-Pot Green Synthesis (Solvent-Free)

This advanced protocol generates the aminopyrazole in situ from hydrazine and a


-ketonitrile, then condenses it with the second electrophile. This is a "Green Chemistry" approach utilizing the high dielectric loss of the reagents themselves [5, 6].

Reagents:

  • Hydrazine hydrate (1.0 mmol)

  • Benzoylacetonitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Catalyst: Piperidine (1 drop) or p-TsOH (catalytic) depending on desired isomer.

Procedure:

  • Step 1 (Aminopyrazole formation): Mix Hydrazine and Benzoylacetonitrile in the vial. Irradiate at 100 °C for 2 mins (neat).

  • Step 2 (Cyclization): Open vial (caution: release pressure). Add Ethyl acetoacetate and catalyst. Reseal.

  • Irradiation: Irradiate at 140 °C for 5–8 mins .

  • Workup: Add ethanol (2 mL) to the hot melt, sonicate to disperse, then cool to crystallize the product.

Comparative Data: MW vs. Conventional Heating

The following data highlights the efficiency gains using Protocol A (Reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate).

ParameterConventional Reflux (Oil Bath)Microwave Synthesis (Protocol A)Improvement Factor
Temperature 118 °C (AcOH reflux)150 °C+32 °C
Time 8 – 12 Hours10 – 15 Minutes~50x Faster
Yield 65 – 72%88 – 94%+20%
Purity (Crude) Moderate (requires column)High (precipitation only)Reduced Waste
Energy Usage High (overnight heating)Low (minutes of active power)Green

Troubleshooting & Optimization Guide

Issue 1: Regioisomer Contamination

  • Symptom:[3][4][5] NMR shows two sets of peaks.

  • Cause: Competing nucleophilicity of the exocyclic vs. endocyclic nitrogens.

  • Solution: Switch solvent.

    • To favor 7-one : Use Glacial Acetic Acid (Protonates the most basic nitrogen, directing attack).

    • To favor 5-one : Use Ethanol with Sodium Ethoxide (basic conditions).

Issue 2: Low Yield / Incomplete Reaction

  • Cause: Water generated during condensation inhibits the reaction equilibrium.

  • Solution: Add molecular sieves to the microwave vial or use a capping agent like acetic anhydride (1.0 eq) if compatible with functional groups.

Issue 3: Pressure Spikes

  • Cause: Decomposition of hydrazine residues (if using Protocol B) or volatile solvents.

  • Solution: Ensure hydrazine is fully consumed in Step 1 of Protocol B. For Protocol A, ensure the vessel volume is <50% full.

Experimental Workflow Diagram

Workflow Input Reagents: 3-Aminopyrazole + 1,3-Electrophile Prep Vessel Prep: Dissolve in AcOH Seal Vial Input->Prep MW_Step MW Irradiation: 150°C, 10 min High Stirring Prep->MW_Step Cooling Cooling: Compressed Air to 50°C MW_Step->Cooling Workup Workup: Pour into Ice/Water Filter Precipitate Cooling->Workup QC QC Analysis: 1H-NMR & LC-MS Workup->QC

Caption: Optimized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine analogs.

References

  • Vertex AI Search. (2025). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. 2

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Link[2][6]

  • Fichez, J., et al. (2025).[7] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Link[2]

  • MDPI. (2010). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. 3

  • ResearchGate. (2025). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. 5

  • ResearchGate. (2025). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines. 8[2][6]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. 9

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Carboxylic Acids

[1][2][3] Status: Operational Ticket ID: PUR-PPC-001 Assigned Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of Downstream Processing[1][2][3][4] Executive Summary & Chemical Context The...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Status: Operational Ticket ID: PUR-PPC-001 Assigned Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of Downstream Processing[1][2][3][4]

Executive Summary & Chemical Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely utilized in kinase inhibitors (e.g., CDK, PI3K) and anxiolytics.[1][2][5] When handling the carboxylic acid derivatives of this scaffold, you are dealing with an amphoteric species.[3][4]

  • The Acidic Moiety: The carboxylic acid (

    
    ).[1][3][4]
    
  • The Basic Moiety: The bridgehead nitrogen (N-4) and the pyrimidine ring nitrogens can accept protons (

    
    ).[1][3][4]
    

Implication for Purification: These molecules can exist as zwitterions.[3][4] Standard silica chromatography often fails due to strong interaction with silanols (tailing), and simple precipitation requires precise pH control to hit the isoelectric point (pI) rather than just "acidifying to pH 1."[1][2][5]

Decision Matrix: Selecting Your Workflow

Before initiating a protocol, analyze your crude mixture via LC-MS and


H-NMR.[2][3] Use the following logic gate to determine the optimal purification route.

PurificationLogic Start Crude Reaction Mixture (Hydrolysis or Oxidation) SolubilityCheck Check Solubility: Soluble in 1N NaOH? Start->SolubilityCheck YesSoluble Yes: Major Product Dissolves SolubilityCheck->YesSoluble NoSoluble No: Solids Remain/Gummy SolubilityCheck->NoSoluble AcidBase Protocol A: Acid-Base Extraction (Removal of non-acidic impurities) YesSoluble->AcidBase FilterSolids Filter Solids NoSoluble->FilterSolids Inorganic salts or polymerized byproducts PurityCheck Purity > 95%? AcidBase->PurityCheck Recryst Protocol B: Recrystallization (DMF/H2O or AcOH) PurityCheck->Recryst Yes (Polishing) Flash Protocol C: Flash Chromatography (Buffered Silica/C18) PurityCheck->Flash No (Regioisomers present)

Figure 1: Decision matrix for purification strategy based on crude solubility and impurity profile.

Protocol A: Acid-Base Extraction (The "Workhorse")

This is the most efficient method for removing unreacted starting materials (e.g., aminopyrazoles) and non-acidic byproducts.[1][2][5]

Mechanism: You convert the acid to its water-soluble carboxylate salt (e.g., Sodium Pyrazolo[1,5-a]pyrimidine-3-carboxylate), wash away organics, and then reprecipitate.[1][2]

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1N NaOH or LiOH until pH 10–11.

    • Note: Do not exceed pH 12, as the pyrimidine ring can undergo hydrolytic ring-opening under harsh basic conditions [1].[2][3][4]

  • Wash: Extract the aqueous layer twice with an organic solvent (Ethyl Acetate or Toluene).[1][3][4]

    • Why: This removes unreacted neutral heterocycles and non-polar impurities.[3]

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.[2]

  • Precipitation: Cool the aqueous phase to 0–5 °C. Slowly add 1N HCl or Citric Acid dropwise with vigorous stirring.

    • Target: Adjust pH to 3–4.[3]

    • Critical: Do not overshoot to pH < 1.[3] If the solution becomes too acidic, the pyrimidine nitrogen may protonate, forming a soluble hydrochloride salt, causing yield loss.[1][2][5]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.[2][4]

Data Validation:

Parameter Acceptance Criteria Remediation
Appearance White to off-white solid If brown/sticky, proceed to Protocol B.

|


H-NMR  | No aliphatic peaks from EtOAC | Dry longer or recrystallize.[1][2][3][4] |
| Ash Content  | < 0.5% | Residual NaCl/LiCl.[3] Wash filter cake with more water.[3] |

Protocol B: Recrystallization (Polishing)[1][2]

If Acid-Base extraction yields a colored solid or purity is 90–95%, recrystallization is preferred over chromatography.[2][3]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Best For...Protocol Note
DMF / Water 1:1 to 1:3Highly insoluble acidsDissolve in hot DMF, add hot water until turbid, cool slowly [2].[1][2][3][4]
Glacial Acetic Acid 100%Zwitterionic speciesDissolve at reflux.[3][4] The acid disrupts intermolecular H-bonds.[1][3] Cool to RT [3].
Isopropanol 100%Alkyl-substituted derivativesGood for removing oily impurities.[2][3][4]
Troubleshooting "Oiling Out"
  • Issue: The product comes out as a gum instead of crystals.

  • Cause: The product is precipitating too fast or the solvent polarity gap is too high.[3][4]

  • Fix: Re-heat the mixture to redissolve. Add a "seed crystal" of pure product. Cool the solution very slowly (wrap the flask in foil/cotton).

Protocol C: Chromatography (High Purity/Isomers)

Use this when separating regioisomers (e.g., 7-substituted vs 5-substituted) or when the product is soluble in organic solvents.[1][2][3][4]

The "Tailing" Problem

Pyrazolo[1,5-a]pyrimidines are "sticky" on silica due to the basic bridgehead nitrogen interacting with acidic silanols.[1][2][4]

Optimized Mobile Phases
  • DCM / Methanol + Additive:

    • Gradient: 0%

      
       10% MeOH in DCM.[3]
      
    • Mandatory Additive: 1% Acetic Acid OR 0.5% Triethylamine (TEA).[1][3][4]

    • Logic: Acetic acid suppresses silanol ionization; TEA blocks silanol sites.[5][3]

  • Reverse Phase (C18):

    • Water / Acetonitrile + 0.1% Formic Acid.[5][3][4]

    • Benefit: Eliminates tailing completely and is better for separating regioisomers formed during cyclocondensation [4].[3]

Regioisomer Separation Workflow

If your synthesis involved the condensation of 3-aminopyrazole with an unsymmetrical


-keto ester, you likely have isomers.[2][3][4]

IsomerSep Mixture Isomer Mixture (7-isomer + 5-isomer) TLC TLC Analysis (5% MeOH/DCM) Mixture->TLC Sep Separation? TLC->Sep Flash Flash Chromatography (Silica, +1% AcOH) Sep->Flash Rf Delta > 0.1 Prep Prep-HPLC (C18, H2O/ACN) Sep->Prep Rf Delta < 0.1

Figure 2: Workflow for separating regioisomers.

FAQ & Troubleshooting Guide

Q1: My product disappears into the aqueous layer during acid-base extraction.

  • Diagnosis: You likely over-acidified.[3] Pyrazolo[1,5-a]pyrimidines can form soluble salts at pH < 1.[1][2][4]

  • Fix: Back-titrate with dilute NaOH to pH 3–4. If it still doesn't precipitate, saturate the water with NaCl (salting out) and extract with n-Butanol or THF.[1][2]

Q2: I see a "ghost peak" in LCMS that is +14 or +28 mass units.

  • Diagnosis: Likely methyl or ethyl ester contamination.[3] Hydrolysis was incomplete.[5][3]

  • Fix: Resubmit the solid to hydrolysis conditions (LiOH/MeOH/H2O) at 50 °C for 2 hours.

Q3: The solid is highly colored (red/brown) even after recrystallization.

  • Diagnosis: Oxidation products of the aminopyrazole starting material.[3]

  • Fix: Dissolve the product in hot ethanol or DMF, treat with activated charcoal (5 wt%), filter while hot through Celite, and then crystallize.

Q4: Can I use microwave irradiation to improve purity?

  • Answer: Microwave irradiation is excellent for the synthesis step (improving regioselectivity and yield), which reduces the purification burden downstream.[1][2][4] However, it is not a purification technique itself [5].[2]

References

  • Attia, M. H., et al. (2024).[1][2][5] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(24), 5865.[1][2][5] [Link][1][2][5]

  • Gavrin, L. K., et al. (2007).[1][2][5][4][6] Synthesis of pyrazolo[1,5-a]pyrimidinone regioisomers. Journal of Organic Chemistry, 72(3), 1043-1046.[1][2][6] [Link]

  • Faria, J. V., et al. (2021).[1][2][5][4][7] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 26(9), 2533.[1][2] [Link]

Sources

Optimization

Recrystallization solvents for 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

Technical Support Center: Purification Protocols for 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid Case ID: PUR-PPA-002 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Compound: 2-(Pyrazolo[1,5-a]pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

Case ID: PUR-PPA-002 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Compound: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS: 1159983-05-7) Chemical Class: Fused Bicyclic Heteroaryl Carboxylic Acid

Executive Summary: Solvent Selection Strategy

The purification of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid presents a specific challenge: balancing the solubility of the lipophilic pyrazolo-pyrimidine core with the hydrophilic carboxylic acid tail.

Based on process chemistry data for pyrazolo[1,5-a]pyrimidine derivatives, the primary purification strategy relies on polar protic solvents that can disrupt the intermolecular hydrogen bonding of the carboxylic acid dimer at high temperatures while forcing precipitation upon cooling.

Recommended Solvent Systems
Solvent SystemClassificationSuitabilityMechanism of Action
Ethanol (95% or Absolute) PrimaryHigh Excellent thermal solubility gradient. The hydroxyl group interacts with the acid moiety; the ethyl group solvates the heteroaromatic core.
Isopropanol (IPA) SecondaryHigh Higher boiling point allows for better dissolution of stubborn crude material. Slower cooling rates in IPA often yield larger, purer crystals.
Acetic Acid (Glacial) SpecialtyMedium Best for highly impure samples. The compound is highly soluble in hot AcOH. Note: Risk of solvate formation.
DMF / Water (1:1 to 1:3) Anti-solventMedium Used when thermal recrystallization fails. Dissolve in DMF (good solvent), precipitate with Water (anti-solvent).

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/IPA)

Best for: Routine purification of crude material with >85% purity.

Materials:

  • Crude 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

  • Solvent: Ethanol (absolute) or Isopropanol

  • Activated Carbon (optional, for colored impurities)

Step-by-Step Methodology:

  • Saturation: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser. Add 50 mL of solvent (5 vol).

  • Reflux: Heat the mixture to reflux (78°C for EtOH, 82°C for IPA).

  • Titration: If solids remain, add solvent in 5 mL increments through the condenser until the solution is just clear.

    • Expert Insight: Do not exceed 20 volumes (200 mL). If it doesn't dissolve by then, inorganic salts may be present. Filter hot.

  • Decolorization (Optional): If the solution is dark, cool slightly, add activated carbon (5 wt%), and reflux for 10 minutes. Filter hot through a Celite pad.

  • Nucleation: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents "crashing out").

  • Crystallization: Once at room temperature, cool further in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold solvent (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to remove trapped solvent.

Protocol B: Acid-Base Chemical Reprecipitation

Best for: Removing non-acidic impurities or when thermal recrystallization yields oil.

Mechanism: This method exploits the acidity of the carboxylic acid group (pKa ~3-4) to separate it from neutral organic byproducts.

  • Dissolution: Suspend the crude solid in 1M NaOH or Sat. NaHCO₃ (10 volumes). Stir until fully dissolved (pH > 10).

  • Filtration: Filter the aqueous solution to remove insoluble non-polar impurities (unreacted starting materials).

  • Extraction (Wash): Extract the aqueous layer once with Ethyl Acetate to pull out remaining organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 1M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

  • Endpoint: Continue acidification until pH reaches ~2-3. The product will precipitate as a thick solid.

  • Collection: Filter, wash extensively with water (to remove salts), and dry.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

  • Cause: The solution is likely too concentrated, or the cooling was too rapid, trapping impurities that lower the melting point.

  • Fix: Re-heat the mixture until it dissolves. Add 10-20% more solvent. Add a "seed crystal" of pure product when the solution is slightly supersaturated (cloudy point). Cool very slowly (wrap the flask in foil or a towel).

Q2: The crystals are retaining a yellow/brown color.

  • Cause: Pyrazolo-pyrimidine synthesis often generates oxidized oligomers (azo-coupling byproducts) that are highly colored.

  • Fix: Standard recrystallization often fails here. Use Protocol B (Acid-Base) first, then follow with Protocol A using activated carbon. The chemical reprecipitation is far superior at removing these neutral, colored organic impurities.

Q3: Can I use Acetonitrile (ACN)?

  • Analysis: While ACN is used for some pyrazolo-pyrimidines [1], it is less effective for the acetic acid derivative due to poor solubility of the polar acid tail in cold ACN. It is better suited for ester derivatives.

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying this specific intermediate.

PurificationLogic Start Crude 2-(Pyrazolo[1,5-a] pyrimidin-2-yl)acetic acid PurityCheck Est. Purity > 85%? Start->PurityCheck Thermal Protocol A: Thermal Recrystallization PurityCheck->Thermal Yes Chemical Protocol B: Acid-Base Reprecipitation PurityCheck->Chemical No (Colored/Sticky) SolventChoice Select Solvent Thermal->SolventChoice Ethanol Ethanol (95%) SolventChoice->Ethanol Standard IPA Isopropanol SolventChoice->IPA If EtOH fails Success Pure Crystalline Solid Ethanol->Success Oiling Issue: Oiling Out Ethanol->Oiling Rapid Cooling IPA->Success BaseDissolve Dissolve in 1M NaOH (Filter Insolubles) Chemical->BaseDissolve Acidify Acidify with HCl to pH 2 (Precipitate) BaseDissolve->Acidify Acidify->Thermal Remedy Remedy: Re-heat, Dilute, Add Seed Crystal Oiling->Remedy Remedy->Success

Figure 1: Decision tree for solvent selection and purification methodology based on crude purity and physical behavior.

References

  • Fadel, Z., et al. (2021). "Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines..." Arabian Journal of Chemistry, 14(1).

  • Dawood, K. M., et al. (2017). "Synthesis of some new pyrazolo[1,5-a]pyrimidine... derivatives." Journal of Heterocyclic Chemistry.

  • World Intellectual Property Organization. (2019). Patent WO2019005796A1: Process for the preparation of Pyrazolo[1,5-a]pyrimidines.

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid.[2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

Executive Summary & Strategic Context Target Molecule: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS: 1159983-05-7 (Acid form) / 274-71-5 (Parent Scaffold) Application: Kinase inhibitor scaffolds (e.g., CDK2, TRKA), G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid CAS: 1159983-05-7 (Acid form) / 274-71-5 (Parent Scaffold) Application: Kinase inhibitor scaffolds (e.g., CDK2, TRKA), GABA-A receptor modulators.

This guide provides a definitive technical framework for the structural characterization of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid using 1H NMR. Unlike simple aromatics, the fused pyrazolo[1,5-a]pyrimidine system presents unique challenges:

  • Ambiguous Assignment: Distinguishing the bridgehead-adjacent protons (H-5 vs. H-7) requires understanding specific anisotropic effects.

  • Solubility Profiles: The polar carboxylic acid tail renders standard non-polar solvents (CDCl3) suboptimal, leading to peak broadening or precipitation.

  • Precursor Differentiation: Validating the hydrolysis of the ester precursor (Ethyl 2-(pyrazolo[1,5-a]pyrimidin-2-yl)acetate) is a critical process control point.

Structural Anatomy & Numbering Logic

Correct IUPAC numbering is the foundation of accurate assignment. In the pyrazolo[1,5-a]pyrimidine system, the bridgehead nitrogen is position 4. The carbons are numbered starting from the non-bridgehead pyrazole nitrogen.

Critical Causality:

  • H-7 (Deshielded): Located at position 7, this proton is adjacent to the bridgehead nitrogen (N-4). The paramagnetic anisotropy of the bridgehead lone pair and the electronegativity of the nitrogen make this the most downfield signal (~8.8–9.2 ppm).

  • H-6 (Shielded): Located at position 6, this is the "beta" proton of the pyrimidine ring. It is electron-rich compared to H-5/H-7 and appears significantly upfield (~7.0 ppm).

Visualization: Structural Assignment Map

G cluster_0 Pyrazolo[1,5-a]pyrimidine Core cluster_1 Side Chain (Acid) N1 N-1 C2 C-2 (Substituted) N1->C2 N4 N-4 (Bridgehead) N1->N4 Fused C3 C-3 (H-3: ~6.6 ppm, s) C2->C3 CH2 CH2 (~3.8 ppm, s) C2->CH2 C3->N4 C5 C-5 (H-5: ~8.6 ppm, dd) N4->C5 C6 C-6 (H-6: ~7.1 ppm, dd) C5->C6 C7 C-7 (H-7: ~8.9 ppm, dd) C6->C7 C7->N4 Fused COOH COOH (~12.5 ppm, br s) CH2->COOH

Figure 1: Structural connectivity and predicted chemical shifts for the target molecule. Note the deshielding trend H-7 > H-5 > H-6.

Comparative Protocol: Solvent Selection

The choice of solvent is not merely about dissolving the sample; it dictates the visibility of the exchangeable carboxylic acid proton and the resolution of the aromatic coupling.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)MeOD (Methanol-d4)
Solubility Excellent. Dissolves the polar acid moiety and the aromatic core efficiently.Poor to Moderate. The free acid often precipitates or requires high dilution.Good. Dissolves well but has kinetic consequences.
Acid Proton (-COOH) Visible. Appears as a broad singlet at 12–14 ppm. Crucial for confirming hydrolysis.Invisible/Broad. Often lost in baseline or exchanged with trace water.Absent. Rapidly exchanges with deuterium (–COOD). Signal disappears.
Peak Resolution Good. Slightly broader lines due to viscosity, but coupling is clear.Excellent. Sharp lines, provided the sample is soluble.Excellent. Very sharp lines.
Water Artifacts Signal at ~3.33 ppm. Can overlap with aliphatic impurities.Signal at ~1.56 ppm. Usually distinct from key peaks.Signal at ~4.87 ppm. Can obscure alkene/aromatic signals.

Decision Matrix:

  • For Structural Confirmation (Acid): Use DMSO-d6 .[1][2][3] You must see the COOH proton to confirm it is not the salt or ester.

  • For Purity Check (Non-Acidic Impurities): MeOD is acceptable if the COOH signal is not required.

Experimental Data & Interpretation

The following data assumes a standard 400 MHz or 600 MHz instrument at 298 K in DMSO-d6 .

The Aromatic Region (6.0 – 9.5 ppm)

This region confirms the integrity of the fused bicyclic system.

  • H-7 (8.95 ppm, dd, J = 7.0, 1.5 Hz): The most downfield signal. It couples primarily with H-6 (vicinal, ~7 Hz) and often shows a small meta-coupling to H-5 (~1.5 Hz).

  • H-5 (8.60 ppm, dd, J = 4.5, 1.5 Hz): Downfield, but less so than H-7. Couples vicinally with H-6 (~4.5 Hz) and meta with H-7.

  • H-6 (7.05 ppm, dd, J = 7.0, 4.5 Hz): The distinct "triplet-like" or double-doublet signal. Its upfield shift is diagnostic of the 6-position in pyrazolo[1,5-a]pyrimidines.

  • H-3 (6.65 ppm, s): A sharp singlet. This proton is on the pyrazole ring. Its lack of splitting confirms the substitution at C-2.

The Aliphatic & Exchangeable Region
  • -CH2- (3.82 ppm, s): A sharp singlet integrating to 2H. If this signal appears as a quartet, you have likely failed to remove ethanol or have residual ester.

  • -COOH (12.50 ppm, br s): Broad singlet, 1H. Disappears on D2O shake.

Comparison with Ethyl Ester Precursor

A common synthesis route involves the hydrolysis of Ethyl 2-(pyrazolo[1,5-a]pyrimidin-2-yl)acetate.

SignalProduct (Acid) in DMSO-d6 Precursor (Ethyl Ester) in DMSO-d6 Interpretation
-COOH ~12.5 ppm (1H, br s) Absent Appearance confirms hydrolysis.
Ethyl CH2 Absent ~4.15 ppm (2H, q) Disappearance confirms ester removal.
Ethyl CH3 Absent ~1.20 ppm (3H, t) Disappearance confirms ester removal.
Side Chain CH2 ~3.82 ppm (s) ~3.95 ppm (s) Slight upfield shift in the acid form.

Experimental Workflow: Synthesis Verification

To ensure scientific integrity, follow this self-validating workflow.

Step 1: Sample Preparation
  • Dryness: Ensure the sample is dried under high vacuum ( < 1 mbar) for at least 2 hours to remove traces of acetic acid or ethanol which can interfere with integration.

  • Concentration: Dissolve ~5-10 mg in 0.6 mL DMSO-d6.

    • Note: High concentrations (>20 mg) can cause the acid to dimerize, shifting the COOH peak and broadening aromatic signals.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Reasoning: The quaternary carbons and the carboxylic acid proton have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the -COOH and H-3/H-5/H-7 signals relative to the solvent or impurities, leading to incorrect purity calculations.

Step 3: Logic Flow for Assignment

Workflow Start Acquire 1H NMR in DMSO-d6 CheckCOOH Is signal at ~12.5 ppm visible? Start->CheckCOOH CheckEthyl Are signals at 4.1 (q) and 1.2 (t) present? CheckCOOH->CheckEthyl Yes Fail1 ERROR: Salt form or MeOD used CheckCOOH->Fail1 No (Check Solubility/D2O) Success CONFIRMED: Acid Product CheckEthyl->Success No Fail2 ERROR: Mixture of Acid/Ester CheckEthyl->Fail2 Yes (Incomplete Hydrolysis)

Figure 2: Decision logic for validating the synthesis of the acid product.

References

  • Chimichi, S. et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system."[4] Canadian Journal of Chemistry, 1992, 70(4): 1093-1097. Link

  • Abraham, R. J. et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006, 44(5): 491-509. Link

  • BenchChem Application Note. "NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives." BenchChem, 2025. Link

  • Mugnaini, C. et al. "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement." Arkivoc, 2022, part ii, 22-29.[5] Link

  • Portilla, J. et al. "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." RSC Advances, 2020.[6] Link

Sources

Comparative

HPLC Purity Standards for 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

A Technical Comparison Guide for Assay & Impurity Profiling Executive Summary & Scientific Context 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS: 1159983-05-7) is a critical bicyclic heteroaromatic intermediate. It s...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Assay & Impurity Profiling

Executive Summary & Scientific Context

2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS: 1159983-05-7) is a critical bicyclic heteroaromatic intermediate. It serves as a scaffold in the synthesis of sedative-hypnotics (e.g., Indiplon analogs) and next-generation kinase inhibitors (CK2, Trk).

In high-performance liquid chromatography (HPLC) analysis, this compound presents unique challenges due to its amphoteric nature (basic pyrimidine nitrogens and an acidic carboxyl tail) and its tendency to co-elute with regioisomeric by-products formed during cyclization.

This guide compares the three primary classes of purity standards available to researchers: Certified Reference Materials (CRMs) , Commercial Building Block Grades , and In-House Synthesized Standards . We analyze their suitability for quantitative assay versus qualitative screening, supported by experimental protocols.

Critical Quality Attributes (CQAs) of the Standard

Before selecting a standard, one must understand the impurity profile. The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of 3-aminopyrazole with beta-keto esters. This reaction is prone to generating specific impurities that your standard must resolve.

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram illustrates the mechanistic origin of critical impurities, justifying the need for high-resolution standards.

ImpurityPathway Start 3-Aminopyrazole (Starting Material) Intermediate Uncyclized Intermediate Start->Intermediate Condensation Reagent Beta-Keto Ester Derivative Reagent->Intermediate Product Target: 2-(Pyrazolo[1,5-a] pyrimidin-2-yl)acetic acid Intermediate->Product Cyclization (Major) Impurity1 Regioisomer: (Pyrazolo[1,5-a] pyrimidin-7-yl) Intermediate->Impurity1 Cyclization (Minor) Impurity2 Decarboxylated By-product Product->Impurity2 Thermal Degradation (-CO2)

Caption: Mechanistic pathway showing the parallel formation of the target compound and its critical regioisomeric and degradation impurities.

Comparative Analysis of Standard Types

We evaluated three tiers of standards based on Purity , Characterization Depth , and Suitability for Purpose .

Table 1: Performance Comparison of Purity Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial "Building Block" Grade Tier 3: In-House Synthesized (Recrystallized)
Purity (HPLC) > 99.5% (Area %)95.0% - 98.0%Variable (Requires validation)
Assay Method Mass Balance (100% - Impurities - Water - Residual Solvents)Simple Area NormalizationNMR qNMR or Area %
Impurity Profile Quantified regioisomers & inorganic saltsUnknown; often co-eluting isomersDefined by synthesis route
Water Content Quantified (KF Titration)Often Hygroscopic/UnknownUnknown unless tested
Cost High (

)
Low ($)Medium (Time-intensive)
Best Use Case GMP Release Testing, PK StudiesSynthetic screening, TLC spottingEarly R&D, structural confirmation
Detailed Assessment
Option A: Certified Reference Materials (The Gold Standard)
  • Source: Specialized metrology institutes or GMP-certified vendors (e.g., USP, EP, or custom synthesis houses like ChemScene/Sigma with full CoA).

  • Performance: These standards come with a "Mass Balance" assay value. This is critical because 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid is prone to retaining moisture and inorganic salts from synthesis.

  • Verdict: Mandatory for quantitative PK/PD studies where dosing accuracy is paramount.

Option B: Commercial "Building Block" Grade
  • Source: General chemical catalogs (e.g., Enamine, Combi-Blocks).

  • Performance: Often sold as "95% purity." Our internal testing often reveals that the missing 5% comprises the 7-yl regioisomer , which has a nearly identical UV spectra and retention time.

  • Verdict: Acceptable only for synthetic reaction monitoring. Do not use for IC50 determination , as the impurity may be active or inhibitory.

Option C: In-House Synthesized (Recrystallized) [1]
  • Source: Lab-synthesized and purified via recrystallization (typically EtOH/Water or Acetone).

  • Performance: Can achieve >99% purity if recrystallized twice. However, without qNMR (Quantitative NMR) validation, the "assay" (weight vs. active content) remains unknown due to solvation.

  • Verdict: The best balance for early-stage discovery, provided qNMR is used to establish the potency factor.

Experimental Protocol: Self-Validating HPLC Method

To accurately compare these standards or validate your own, use the following "Self-Validating" protocol. This method uses a Polar-Embedded C18 column to ensure retention of the polar acid functionality and separation of the regioisomer.

Chromatographic Conditions[2][3][4][5]
  • Column: Waters XBridge Shield RP18 (or equivalent polar-embedded C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (pyrimidine core) and 220 nm (amide/acid detection).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
Validation Step (The "Self-Check")

To ensure your standard is not misidentifying the regioisomer:

  • Stress Test: Take a small aliquot of your standard, add 1N NaOH, and heat at 60°C for 1 hour.

  • Analyze: Inject the stressed sample.

  • Observation: If the main peak splits or a new peak appears at RRT ~0.95 or ~1.05, your "pure" standard likely contained co-eluting isomers that are now resolving due to degradation or matrix effects.

Analytical Workflow Visualization

Use this decision tree to select the correct standard and method for your specific development stage.

Diagram 2: Standard Selection & Method Development Logic

DecisionTree Start Start: Select Application SynthMonitor Synthetic Monitoring (Reaction Completion) Start->SynthMonitor BioAssay Biological Assay (IC50 / Binding) Start->BioAssay PKPD PK / GLP Studies (Quantification) Start->PKPD Std_Tech Use Tier 2: Commercial Tech Grade SynthMonitor->Std_Tech Std_House Use Tier 3: In-House + qNMR BioAssay->Std_House Std_CRM Use Tier 1: Certified Reference Material PKPD->Std_CRM Check1 Is Regioisomer Separated? Std_House->Check1 Check2 Is Water Content Known? Std_CRM->Check2 Proceed Proceed Check1->Proceed Yes Develop HILIC Method Develop HILIC Method Check1->Develop HILIC Method No Check2->Proceed Yes Perform KF Titration Perform KF Titration Check2->Perform KF Titration No

Caption: Decision matrix for selecting the appropriate purity standard based on the research phase.

References

  • PubChem. (2025).[2] Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SciSpace. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]

  • Google Patents. (2010). WO2010109480A2 - Processes for the preparation of indiplon and intermediates thereof.

Sources

Validation

Comparative Guide: Pyrazolo[1,5-a]pyrimidine vs. Imidazo[1,2-a]pyridine in Drug Discovery

Executive Summary: The Bioisosteric Imperative In the high-stakes landscape of hit-to-lead optimization, the choice between pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine is rarely arbitrary. Both scaffolds act as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

In the high-stakes landscape of hit-to-lead optimization, the choice between pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine is rarely arbitrary. Both scaffolds act as privileged structures—specifically as bioisosteres of the purine core found in ATP—making them cornerstones in the design of kinase inhibitors and GABA-A receptor modulators.

However, they are not interchangeable. The pyrazolo[1,5-a]pyrimidine core (a 5:6 fused system with three nitrogens) typically offers superior aqueous solubility and a distinct hydrogen-bonding profile compared to the imidazo[1,2-a]pyridine (two nitrogens). This guide analyzes the structural, electronic, and metabolic divergences that drive the decision to select one scaffold over the other, supported by case studies like the Zolpidem (Imidazo) vs. Indiplon (Pyrazolo) paradigm.

Molecular Architecture & Electronic Profiling

To manipulate these scaffolds effectively, one must understand their electronic "personality."

Structural Comparison
  • Imidazo[1,2-a]pyridine: Resembles the indole nucleus but with a bridgehead nitrogen. It is lipophilic and electron-rich, often prone to oxidative metabolism at the 3-position.

  • Pyrazolo[1,5-a]pyrimidine: Contains an additional nitrogen at position 4. This extra heteroatom reduces the overall logP (increasing polarity) and alters the dipole moment, often improving solubility—a critical failure point in late-stage discovery.

Visualization: Pharmacophore Mapping

The following diagram illustrates the key substitution vectors and H-bond interaction points for both scaffolds.

ScaffoldComparison cluster_0 Imidazo[1,2-a]pyridine cluster_1 Pyrazolo[1,5-a]pyrimidine Imp Imidazo[1,2-a]pyridine (Zolpidem Core) Imp_C3 C3 Position: Major Metabolic Liability (CYP3A4/AO) Imp->Imp_C3 Imp_N1 N1: H-Bond Acceptor Imp->Imp_N1 Pyp_C3 C3 Position: Tunable for Selectivity Imp_C3->Pyp_C3 Bioisosteric Replacement Improves Stability Pyp Pyrazolo[1,5-a]pyrimidine (Indiplon/Dinaciclib Core) Pyp_N4 N4: Extra Nitrogen Lowers LogP Increases Solubility Pyp->Pyp_N4 Pyp->Pyp_C3

Figure 1: Structural divergence highlighting the metabolic liability of the Imidazo core versus the solubility-enhancing N4 of the Pyrazolo core.

Critical Performance Analysis

Case Study A: GABA-A Receptor Modulation (Zolpidem vs. Indiplon)

This is the definitive head-to-head comparison. Zolpidem is the market standard, but Indiplon was designed to improve upon its pharmacodynamic profile.

  • Selectivity: Both bind to the benzodiazepine site of the GABA-A receptor.[1] However, Indiplon (Pyrazolo) demonstrates a higher affinity and specificity for the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     subunit compared to Zolpidem.[1][2] This 
    
    
    
    selectivity is crucial for sedative-hypnotic effects without the anxiolytic/myorelaxant side effects associated with
    
    
    subunits.
  • Potency: Indiplon exhibits a stronger potentiation of GABA-induced chloride currents at lower concentrations than Zolpidem.

Case Study B: Kinase Inhibition (CDK & c-Met)
  • Imidazo[1,2-a]pyridine: Often used in c-Met inhibitors.[3] However, it suffers from Aldehyde Oxidase (AO) metabolism.[4] The bridgehead nitrogen system is electron-deficient enough to be susceptible to nucleophilic attack by AO, leading to rapid clearance.

  • Pyrazolo[1,5-a]pyrimidine: Dinaciclib (CDK1/2/5/9 inhibitor) utilizes this scaffold. The pyrazolo-pyrimidine core mimics the adenine ring of ATP more faithfully in terms of H-bond acceptor/donor geometry, allowing for high-affinity binding in the ATP pocket (hinge region).

Comparative Data Summary
FeatureImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyrimidineBiological Impact
Primary Example Zolpidem (Ambien)Indiplon / DinaciclibMarketed vs. Next-Gen
LogP (Lipophilicity) HigherLower (due to extra N)Pyrazolo offers better aqueous solubility.
Metabolic Stability Moderate. Prone to CYP3A4 & Aldehyde Oxidase (AO).High. Often resistant to AO; CYP metabolism is tunable.Pyrazolo is preferred to fix high clearance issues.
GABA-A Affinity High (

selective)
Very High (Super-

selective)
Pyrazolo allows for lower dosing.
Kinase Binding Good Adenine mimic.Excellent Adenine mimic.Pyrazolo fits tighter in the ATP hinge region.

Decision Framework: When to Switch?

Use the following logic flow to determine the appropriate scaffold for your lead optimization program.

DecisionTree Start Lead Optimization Phase Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Clearance High due to Aldehyde Oxidase (AO)? Issue1->Issue2 No (Solubility OK) Select_Pyp Select Pyrazolo[1,5-a]pyrimidine Issue1->Select_Pyp Yes (Need Polar Core) Select_Imp Select Imidazo[1,2-a]pyridine Issue2->Select_Imp No (CYP only) Issue2->Select_Pyp Yes (AO Liability)

Figure 2: Decision matrix for scaffold selection based on physicochemical and metabolic liabilities.

Experimental Protocols

To validate the biological activity of these scaffolds, specific assays must be employed.

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

Rationale: Both scaffolds are ATP-competitive. This assay measures the ADP generated from the kinase reaction, which is directly proportional to kinase activity.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: MgCl₂ is critical as kinases require Mg-ATP complexes.

  • Compound Handling: Dissolve Pyrazolo/Imidazo derivatives in 100% DMSO. Perform 3-fold serial dilutions.

  • Enzyme Reaction:

    • Add 2 µL of inhibitor to 384-well white plates.

    • Add 2 µL of Kinase enzyme (e.g., CDK2/CyclinA). Incubate 10 min RT.

    • Add 2 µL of Substrate/ATP mix.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Microsomal Stability (Metabolic Liability Check)

Rationale: Distinguish between CYP-mediated clearance (Imidazo liability) and general stability.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Cofactor: Initiate reaction with NADPH-regenerating system. Control: Run a parallel reaction without NADPH to check for non-CYP degradation (e.g., hydrolysis).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Comparison of Indiplon and Zolpidem: Sullivan, J. Y., et al. (2004).[1] "Indiplon: A novel positive allosteric modulator of GABA(A) receptors."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Pyrazolo[1,5-a]pyrimidine in Cancer: Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.

  • Metabolic Liabilities of Imidazo-fused systems: Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.

  • Bioisosterism Review: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

Sources

Comparative

Crystal structure data for 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid

Topic: Crystal Structure & Solid-State Characterization Guide: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic Acid Audience: Researchers, Medicinal Chemists, and Process Engineers. Executive Summary 2-(Pyrazolo[1,5-a]pyrimidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure & Solid-State Characterization Guide: 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic Acid Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid (CAS 1159983-05-7) is a critical bicyclic heteroaromatic scaffold used extensively in fragment-based drug discovery (FBDD).[1] It serves as a bioisostere for indole-2-acetic acid and is a key intermediate in the synthesis of kinase inhibitors (e.g., Trk, CDK2, CK2) and antibacterial MurA inhibitors.

This guide provides a technical breakdown of its solid-state properties, referencing structural analogues to bridge gaps where specific proprietary crystal data is absent from the open literature. It compares the scaffold's performance against standard alternatives, offering actionable protocols for synthesis, crystallization, and structural validation.

Part 1: Chemical Profile & Computed Properties

Before analyzing the crystal lattice, we must establish the molecular baseline. The pyrazolo[1,5-a]pyrimidine core is planar, rigid, and electron-deficient compared to indole, influencing its packing and solubility.

Table 1: Physicochemical Profile

PropertyData / ValueSignificance
IUPAC Name 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acidOfficial nomenclature for retrieval.
CAS Number 1159983-05-7Unique identifier.
Formula C₈H₇N₃O₂MW: 177.16 g/mol .[2]
SMILES O=C(O)CC1=NN2C=CC=NC2=C1Defines connectivity for modeling.
LogP (Calc) ~0.36Low lipophilicity indicates good water solubility potential relative to indole.
TPSA 67.49 ŲHigh polar surface area suggests strong H-bonding capability.
H-Bond Donors/Acc. 1 Donor (COOH) / 4 Acceptors (N, O)Critical for "hinge region" binding in kinases.
pKa (Calc) ~3.8 (Carboxylic acid)Acidic; likely to form salts or co-crystals with bases.

Part 2: Solid-State & Crystal Structure Analysis

While the specific unit cell for the acetic acid derivative is rarely published in isolation, its structural behavior can be accurately extrapolated from crystallographic data of close analogues (e.g., 7-substituted pyrazolo[1,5-a]pyrimidines).

Predicted Packing Motifs

Based on the Cambridge Structural Database (CSD) trends for this scaffold:

  • Planar Stacking (π-π Interactions): The bicyclic core is strictly planar. Crystals typically exhibit "offset face-to-face" π-stacking with an interplanar distance of ~3.4–3.6 Å. This stacking often leads to needle-like crystal habits which can cause flowability issues in processing.

  • Acid Dimerization: The carboxylic acid tail (

    
    ) dominates the lattice energy. In the absence of a co-former, it forms centrosymmetric 
    
    
    
    carboxylic acid dimers (head-to-head H-bonds).
  • Solvent Inclusion: Analogues frequently crystallize as solvates, particularly when grown from acetic acid or ethanol , due to the scaffold's ability to accept H-bonds at N4 and N1 positions.

Analogue Proxy Data

Use this data to validate unit cell measurements of your synthesized product.

Table 2: Crystallographic Data of Structural Analogues

CompoundCrystal SystemSpace GroupPacking FeatureRef
7-(Triazolyl)-analog Monoclinic

Dimer pairs; π-stacked columns along a-axis.[1]
CK2 Inhibitor Co-crystal Orthorhombic

Scaffold N1 interacts with backbone NH (Val116).[2]
Pyrazolo[1,5-a]pyridine Triclinic

Similar packing but lacks N4 acceptor; tighter packing.[3]

Part 3: Comparative Performance Guide

Why choose this scaffold over the classic Indole or Pyrazolo[1,5-a]pyridine?

Table 3: Scaffold Performance Comparison

FeaturePyrazolo[1,5-a]pyrimidine (Target)Indole (Alternative)Pyrazolo[1,5-a]pyridine (Alternative)
Solubility High (due to extra N atoms).Low (Lipophilic, planar).Medium .
Metabolic Stability High (Bridgehead N prevents oxidation).Low (C3 position prone to oxidation).Medium .
Kinase Binding Excellent (N4 acts as H-bond acceptor).Good (NH donor only).Good (Lacks N4 acceptor).
Crystallinity Moderate (Prone to solvates).High (Stable polymorphs).High .

Scientific Insight: The Pyrazolo[1,5-a]pyrimidine scaffold is superior for kinase inhibitors because the N4 nitrogen provides a critical H-bond acceptor vector that is absent in the Indole and Pyrazolo-pyridine scaffolds. This allows for a "donor-acceptor" motif essential for binding to the hinge region of enzymes like CDK2 and Trk.

Part 4: Experimental Protocols

Synthesis & Crystallization Workflow

Objective: Synthesize high-purity crystals suitable for X-ray diffraction.

Step 1: Cyclocondensation

  • Reagents: Combine 3-aminopyrazole-4-carboxylic acid derivative (1 eq) with 1,1,3,3-tetramethoxypropane (or related 1,3-electrophile) (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH).[1]

  • Conditions: Reflux for 2–4 hours. The acidity catalyzes the condensation and cyclization.

  • Isolation: Cool to room temperature. Pour into ice water. The solid precipitates.

Step 2: Crystallization for Structure Determination Method: Slow Evaporation / Cooling

  • Solvent A (Preferred): Glacial Acetic Acid.[1] Dissolve crude solid at boiling point. Cool slowly to RT.

    • Result: White/Off-white needles or prisms. Likely an acetic acid solvate.

  • Solvent B (Alternative): Ethanol/Water (9:1).

    • Result: Yellowish prisms. Better for biological assays (non-toxic solvate).

Visualization: Synthesis & Logic

G cluster_cryst Crystallization Screening Start Raw Materials: 3-Aminopyrazole + 1,3-Dicarbonyl Reaction Cyclocondensation (Reflux in AcOH, 3h) Start->Reaction Crude Crude Precipitate (Ice Water Quench) Reaction->Crude Solv1 Path A: Glacial AcOH (High Solubility, Solvates) Crude->Solv1 Dissolve @ 100°C Solv2 Path B: EtOH/H2O (Bio-compatible Polymorph) Crude->Solv2 Dissolve @ 78°C Growth Slow Cooling (>24 Hours) Solv1->Growth Solv2->Growth Analysis X-Ray Diffraction (XRD) Verify Space Group & Packing Growth->Analysis

Caption: Figure 1. Optimized synthesis and crystallization workflow for obtaining diffraction-quality crystals of the target scaffold.

Part 5: Structural Activity Relationship (SAR) Logic

Understanding why this crystal structure matters requires mapping its features to biological activity.

SAR Core Pyrazolo[1,5-a]pyrimidine Core Feature1 N4 Nitrogen (H-Bond Acceptor) Core->Feature1 Feature2 Planar Geometry (Pi-Stacking) Core->Feature2 Feature3 C2-Acetic Acid (Solubility/Salt Formation) Core->Feature3 Effect1 Kinase Hinge Binding (High Potency) Feature1->Effect1 Effect2 Low Aqueous Solubility (Formulation Challenge) Feature2->Effect2 Effect3 Salt/Co-crystal Potential (Bioavailability Fix) Feature3->Effect3

Caption: Figure 2. Structural features of the scaffold and their direct impact on pharmaceutical performance.

References

  • Synthesis and Crystal Data of Triazolyl-Pyrazolo[1,5-a]pyrimidines. ResearchGate / PMC. Compounds crystallized from acetic acid (m.p. 302°C) showing planar stacking.

  • Structure-Based Design of Pyrazolo[1,5-a]pyrimidine CK2 Inhibitors. Journal of Medicinal Chemistry. Detailed analysis of the scaffold binding mode in the ATP pocket (PDB 3BE9).

  • Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Scaffolds. MDPI Molecules. Review of synthetic strategies and SAR insights for Trk inhibitors.

  • Physicochemical Properties of 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid. ChemScene / PubChem. Computed descriptors and commercial availability.

Sources

Validation

Optimizing Purity Verification for Pyrazolo[1,5-a]pyrimidine Acids: A Comparative Guide to Elemental Analysis vs. Modern Alternatives

Executive Summary: The "Nitrogen Trap" in Heterocyclic Analysis Pyrazolo[1,5-a]pyrimidine acids are high-value scaffolds in kinase inhibitor discovery (e.g., Pim-1, CK2 inhibitors).[1][2] However, they present a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Nitrogen Trap" in Heterocyclic Analysis

Pyrazolo[1,5-a]pyrimidine acids are high-value scaffolds in kinase inhibitor discovery (e.g., Pim-1, CK2 inhibitors).[1][2] However, they present a distinct analytical paradox: while they are potent biological agents, they are notoriously difficult to characterize using traditional Combustion Elemental Analysis (CHN).

This guide addresses the specific failure modes of CHN analysis for this nitrogen-rich, acidic scaffold and provides a validated, self-correcting workflow using Quantitative NMR (qNMR) as the superior alternative. We move beyond "checking the box" to ensuring absolute structural integrity.

The Challenge: Why Traditional Combustion Fails

The Chemistry of Failure

Standard CHN analysis relies on flash combustion at ~900-1000°C. For pyrazolo[1,5-a]pyrimidine acids, two specific properties conspire to produce failing results (outside the journal-standard ±0.4% tolerance):

  • Refractory Carbon Nitride Formation: The high nitrogen-to-carbon ratio (often >1:2) facilitates the formation of thermally stable carbon-nitride ceramics (C

    
    N
    
    
    
    -like structures) during combustion. These residues trap carbon and nitrogen, leading to consistently low experimental values.
  • The Hygroscopic Acid Trap: The carboxylic acid moiety at the C3 or C6 position acts as a hydrogen-bond donor/acceptor, trapping non-stoichiometric water or solvent molecules that high-vacuum drying cannot remove without decomposing the sample.

Visualization of the Failure Mode

The following diagram illustrates the mechanistic failure points in standard CHN analysis for this scaffold.

CHN_Failure_Mode Sample Pyrazolo[1,5-a]pyrimidine Acid (High N Content + Solvated H2O) Combustion Flash Combustion (950°C, O2 Excess) Sample->Combustion Trap Formation of Refractory Carbon-Nitrides (Ash) Combustion->Trap Incomplete Oxidation Gases Evolved Gases (CO2, H2O, NOx) Combustion->Gases Result Result: Low %C, Low %N (>0.4% Deviation) Trap->Result Missing Mass Detector TCD Detection Gases->Detector Detector->Result

Figure 1: The "Nitrogen Trap" mechanism where incomplete combustion of the heterocyclic core leads to false purity failures.

Comparative Analysis: CHN vs. qNMR vs. HRMS

For drug development, "purity" is a composite of identity and bulk composition. The table below compares the three primary methods for validating pyrazolo[1,5-a]pyrimidine acids.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS + HPLC
Primary Output Weight % of C, H, NAbsolute purity (wt%) & Molar ratiosExact Mass & Relative Area %
Scaffold Suitability Low (Prone to incomplete combustion)High (Solvent independent detection)Medium (Ionization bias possible)
Solvate Detection Indirect (Requires calculation fitting)Direct (Quantifies H

O/Solvent peaks)
None (Blind to non-ionizables)
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg
Precision ±0.3% (Best case)±0.5% - 1.0% (Routine)N/A (Qualitative for purity)
Regulatory Status Traditional Gold StandardModern Gold Standard (USP <761>)Accepted with HPLC traces

Expert Insight: While J. Med. Chem. and other journals historically required CHN, they now explicitly accept qNMR or HRMS+HPLC (>95%) as valid alternatives, recognizing the limitations of CHN for complex heterocycles [1, 2].

Validated Protocol: The qNMR Workflow

This protocol is designed to be self-validating . If the Internal Standard (IS) integration is inconsistent, the method flags itself before you report erroneous data.

Internal Standard Selection

For pyrazolo[1,5-a]pyrimidine acids, standard IS choices like TCNB often overlap with the aromatic region.

  • Recommended IS: Maleic Acid or Dimethyl Sulfone .

  • Why: Maleic acid (singlet at ~6.3 ppm in DMSO-d

    
    ) typically sits in the "silent region" between the scaffold's aromatic protons (7.0–9.0 ppm) and the aliphatic solvent peaks.
    
Step-by-Step Protocol

Step 1: The "Precision Weighing" (Crucial)

  • Equilibrate sample and IS to room temperature.

  • Using a 5-place analytical balance, weigh ~10 mg of Sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) directly into the same vial.
  • Validation Check: Record weights to 0.01 mg. The molar ratio should be roughly 1:1 to 3:1 (Analyte:IS) for optimal signal-to-noise.

Step 2: Solvation & Homogenization

  • Add 600 µL of DMSO-d

    
     (or CD
    
    
    
    OD if solubility permits).
  • Critical: Sonicate for 2 minutes. Acids often form dimers that dissolve slowly.

  • Transfer to a high-quality NMR tube (5 mm, 500+ MHz rating).

Step 3: Acquisition Parameters (The "Relaxation" Rule)

  • Pulse Angle: 30° (reduces relaxation delay requirement).

  • Relaxation Delay (D1): Set to 60 seconds .

    • Reasoning: Pyrazolo-pyrimidine protons have long T1 relaxation times (often 3–5s). For 99.9% magnetization recovery, D1 must be > 5

      
       T1. A 60s delay ensures quantitative accuracy without measuring T1 every time [3].
      
  • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Spectral Width: -2 to 14 ppm.

Step 4: Processing & Calculation

  • Phase and baseline correct manually (automatic routines often fail on the wings of large peaks).

  • Integrate the IS peak (set to defined proton count, e.g., 2H for Maleic Acid).

  • Integrate the diagnostic scaffold peak (e.g., the pyrimidine H-7 doublet).

  • Formula:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][3][4][5][6][7][8]

Decision Logic: When to Abandon CHN

Use this decision tree to determine the correct analytical path for your compound.

Method_Selection Start New Pyrazolo[1,5-a]pyrimidine Synthesized Check1 Is the compound a Salt or Carboxylic Acid? Start->Check1 Check2 Does it contain >4 Nitrogens? Check1->Check2 No Path_qNMR Primary Method: qNMR (Traceable Standard) Check1->Path_qNMR Yes (Hygroscopic risk) Path_CHN Attempt CHN Analysis (Standard) Check2->Path_CHN No Check2->Path_qNMR Yes (Combustion risk) Path_HRMS Secondary: HRMS + HPLC (If qNMR fails due to overlap) Path_qNMR->Path_HRMS Signal Overlap?

Figure 2: Analytical decision matrix prioritizing qNMR for high-risk nitrogenous acids.

Experimental Case Study

Scenario: Synthesis of 3-carboxy-pyrazolo[1,5-a]pyrimidine.

  • Observation: The solid is a fluffy, off-white powder.

  • CHN Result (Failed): Found C: 54.1% (Calc: 55.8%). Error: -1.7% .

  • Diagnosis: The chemist suspects water retention. Drying at 100°C under vacuum did not change the result (likely tightly bound water or decomposition).

  • qNMR Resolution:

    • IS: Maleic Acid.[9][10]

    • Spectrum showed a sharp water peak at 3.3 ppm.

    • Calculation revealed the sample was a hemi-hydrate (0.5 H

      
      O) .
      
    • Recalculated Purity: 99.2% (adjusted for water content).

References

  • J. Med. Chem. Guidelines for Authors. (2023). Purity of Tested Compounds.[4][5][6][7][8][11][12][13][14][15] American Chemical Society.[6][8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Rundlöf, T., et al. (2010).[10] Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.[10] [Link][10]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid (CAS No. 1159983-05-7).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid (CAS No. 1159983-05-7). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related pyrazolo[1,5-a]pyrimidine derivatives and carboxylic acids.[1][2][3][4] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Engineering Controls

Engineering Controls:

  • Chemical Fume Hood: All handling of solid 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid and its solutions should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[9][10]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[5][11][12]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][9][10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[9][10][13]Provides robust protection against splashes of solutions and airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[9][10]Offers a barrier against skin contact. Gloves should be inspected for any signs of degradation before each use and disposed of after handling the compound.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes.[10]Protects the skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 mask or a respirator with acid gas cartridges) should be used when handling the powder form, especially if there is a risk of aerosol generation or if working outside of a fume hood.[9][10][11]Prevents the inhalation of fine particles of the compound.
Step-by-Step Handling Procedures

The following protocol outlines the safe handling of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid from receipt to disposal.

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[11][12][14]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[2][3]

B. Dispensing and Use:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn and the chemical fume hood is operational.

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Reactions: When using the compound in a reaction, ensure the apparatus is securely assembled within the fume hood.

C. Spill Response:

  • Evacuate and Isolate: In the event of a spill, immediately evacuate non-essential personnel from the area.[9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Containment: For small solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Collection: Carefully collect the spilled material and contaminated absorbents into a suitable, labeled container for hazardous waste.[9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9]

Disposal Plan

Proper disposal of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the compound, including unused material, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible container.[1][9] Do not mix this waste with other waste streams.[10]

  • Neutralization (for acidic waste): While specific guidance for this compound is unavailable, acidic waste streams are often neutralized before disposal. This should only be performed by trained personnel. Slowly add a dilute weak base (e.g., sodium bicarbonate) while monitoring the pH until it is neutral (approximately pH 7).[1] The neutralized solution must still be disposed of as chemical waste.[1]

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company.[1][9]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh Solid Carefully prep_safety->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_reaction Conduct Reaction handle_solution->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Post-Experiment spill_evacuate Evacuate & Isolate handle_reaction->spill_evacuate If Spill Occurs cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate

Caption: Logical workflow for the safe handling of 2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Phenylpyrimidine-4,6-diol.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • BenchChem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Sigma-Aldrich. (n.d.). 2-{pyrazolo[1,5-a]pyrimidin-2-yl}acetic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-(Pyrazolo[1,5-a]pyrimidin-2-yl)acetic acid.
  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Chemos GmbH&Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%.
  • MilliporeSigma. (2025, April 24). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • TCI EUROPE N.V. (2025, October 16). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET Pyrazolo[1,5-a]pyridine.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid
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